Secnidazole-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H11N3O3 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-[4-deuterio-5-nitro-2-(trideuteriomethyl)imidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/i2D3,3D |
InChI Key |
KPQZUUQMTUIKBP-ZUFBVOMKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Secnidazole-d4 and its chemical properties
An In-depth Technical Guide to Secnidazole-d4
Introduction
This compound is the deuterium-labeled version of Secnidazole, a second-generation 5-nitroimidazole antimicrobial agent.[1][2] Like its parent compound, it is structurally related to other nitroimidazoles such as metronidazole (B1676534) and tinidazole.[3] The primary use of this compound is as an internal standard in pharmacokinetic studies and bioanalytical assays, particularly in methods utilizing mass spectrometry for the quantification of Secnidazole in biological matrices.[4] The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio (m/z) that allows it to be differentiated from the unlabeled drug, ensuring high accuracy and precision in quantitative analysis.
Chemical and Physical Properties
The fundamental chemical properties of this compound are nearly identical to those of Secnidazole, with the notable exception of its molecular weight, which is increased by the mass of the four deuterium atoms. The following table summarizes the key quantitative data for both compounds.
| Property | This compound | Secnidazole |
| Molecular Formula | C₇H₇D₄N₃O₃ | C₇H₁₁N₃O₃ |
| Molecular Weight | 189.21 g/mol | 185.18 g/mol |
| CAS Number | Not specified | 3366-95-8 |
| Melting Point | Not specified (Expected to be similar to Secnidazole) | 76°C |
| Solubility | Not specified | Water: 34 mg/mLEthanol: 35 mg/mLDMSO: 60 mg/mL |
| Appearance | Not specified | Creamy White Crystalline Powder |
Experimental Protocols
Synthesis of Secnidazole
The synthesis of this compound would follow the same reaction pathway as Secnidazole, but would utilize deuterated starting materials. A common method for synthesizing the parent compound, Secnidazole, is described in patent literature and involves the reaction of 2-methyl-5-nitroimidazole (B138375) with a propylene-derived reactant.
General Procedure:
-
Reactants: 2-methyl-5-nitroimidazole and 1-bromo-2-propanol (B8343) are used as the primary raw materials.
-
Solvent & Catalyst: The reaction is carried out in acetone (B3395972), which serves as the solvent. Potassium carbonate or sodium carbonate is used as a catalyst.
-
Reaction Conditions: The mixture of reactants, catalyst, and solvent is subjected to a reflux reaction.
-
Purification: Following the reaction, the resulting mixture is separated and purified to yield Secnidazole.
A specific embodiment of this process involves mixing 2-methyl-5-nitroimidazole, 1-bromo-2-propanol, potassium carbonate, and acetone in a molar ratio of 1:2:2.1:14, respectively, in a glass reaction still. The mixture is then heated to reflux to drive the reaction to completion.
Analytical Method: LC-MS/MS Quantification in Human Plasma
This compound is ideally suited for use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the precise quantification of Secnidazole in biological samples like human plasma.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquots of human plasma samples are mixed with this compound (as the internal standard).
-
A suitable organic solvent is added to extract the analyte and the internal standard from the plasma matrix.
-
The mixture is vortexed and centrifuged to separate the organic and aqueous layers.
-
The organic layer is transferred and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column, such as an Inertsil ODS-3V (5μm, 4.6 × 150 mm), is typically used for separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., 10mM Ammonium acetate) is employed.
-
Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.
-
-
Mass Spectrometric Detection:
-
Ionization: The detection is achieved using a tandem mass spectrometer operating in positive ionization mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions monitored are specific for the parent and daughter ions of both Secnidazole and this compound.
-
Secnidazole: m/z 185.95 → 127.73
-
Secnidazole-d6 (as an example): m/z 192.04 → 127.76
-
-
Visualizations
Chemical Structure of this compound
LC-MS/MS Experimental Workflow
Mechanism of Action of Secnidazole
Secnidazole is a prodrug that requires activation within the target organism. Its mechanism of action is characteristic of nitroimidazole compounds and is particularly effective in anaerobic environments.
References
Synthesis and Characterization of Secnidazole-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Secnidazole-d4, an isotopically labeled version of the antimicrobial agent Secnidazole (B1681708). This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed methodologies and data to support the use of this compound as an internal standard in pharmacokinetic and bioanalytical studies.
Introduction
Secnidazole is a 5-nitroimidazole derivative with a well-established efficacy against various anaerobic protozoa and bacteria.[1] Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based bioanalytical methods. This compound, with four deuterium (B1214612) atoms incorporated into its structure, offers a precise and reliable tool for such applications. This guide outlines a feasible synthetic route and the expected analytical characterization of this deuterated analog.
Synthesis of this compound
The synthesis of this compound involves the reaction of 2-methyl-5-nitroimidazole (B138375) with a deuterated propylene (B89431) oxide or a related deuterated three-carbon synthon. Based on established synthetic methods for Secnidazole and general deuteration techniques, a plausible synthetic pathway is proposed.[2][3]
Proposed Synthetic Pathway
The synthesis commences with the reaction of 2-methyl-5-nitroimidazole with a deuterated propylene oxide analog, specifically 1,1,1,2-tetradeuterio-2,3-epoxypropane, in the presence of a suitable catalyst.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol
Materials:
-
2-methyl-5-nitroimidazole
-
1,1,1,2-tetradeuterio-2,3-epoxypropane
-
Lewis acid catalyst (e.g., AlCl₃) or a basic catalyst (e.g., potassium carbonate)[2][4]
-
Anhydrous solvent (e.g., acetone, ethyl acetate)
-
Hydrochloric acid (for workup with acid catalyst)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethanol, water)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-5-nitroimidazole in the chosen anhydrous solvent.
-
Catalyst Addition: Add the catalyst to the solution. If using a Lewis acid like AlCl₃, cool the mixture in an ice bath before addition.
-
Addition of Deuterated Reagent: Slowly add 1,1,1,2-tetradeuterio-2,3-epoxypropane to the reaction mixture, maintaining the appropriate temperature.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., reflux) for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup:
-
Acid Catalyst: Quench the reaction by carefully adding dilute hydrochloric acid. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Base Catalyst: Filter off the catalyst and wash with the reaction solvent.
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield this compound.
Characterization of this compound
The structural integrity and isotopic enrichment of the synthesized this compound must be confirmed through various analytical techniques.
Mass Spectrometry
Mass spectrometry is a definitive technique to confirm the incorporation of deuterium atoms. The molecular weight of Secnidazole is 185.18 g/mol . With the incorporation of four deuterium atoms, the expected molecular weight of this compound will be approximately 189.20 g/mol .
Table 1: Expected Mass Spectrometry Data
| Analyte | Expected [M+H]⁺ |
| Secnidazole | 186.088 |
| This compound | 190.113 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the positions of the deuterium labels. The absence of signals at specific chemical shifts in the ¹H NMR spectrum compared to the spectrum of unlabeled Secnidazole, along with the corresponding signals in the ¹³C NMR spectrum, will verify the deuteration pattern.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound is expected to show the absence of signals corresponding to the protons on the terminal methyl group and the adjacent methine group of the propan-2-ol side chain.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show signals for all carbon atoms, but the signals for the deuterated carbons may exhibit splitting due to C-D coupling and a slight upfield shift.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Unlabeled Secnidazole ¹H Shift (ppm) | Expected this compound ¹H Shift (ppm) | Unlabeled Secnidazole ¹³C Shift (ppm) | Expected this compound ¹³C Shift (ppm) |
| Imidazole-H | ~8.0 | ~8.0 | ~133.0 | ~133.0 |
| N-CH₂ | ~4.4 | ~4.4 | ~49.3 | ~49.3 |
| CH-OH | ~4.2 | Signal present but may be altered | ~68.6 | ~68.6 |
| Imidazole-CH₃ | ~2.5 | ~2.5 | ~13.9 | ~13.9 |
| Propanol-CH₃ | ~1.2 | Signal absent | ~17.1 | Signal present (deuterated) |
Note: Predicted chemical shifts are based on typical values for Secnidazole and may vary depending on the solvent and experimental conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound. The deuterated compound is expected to have a similar retention time to its non-deuterated counterpart under standard reversed-phase HPLC conditions.
Table 3: Typical HPLC Conditions for Secnidazole Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~310-320 nm |
| Injection Volume | 20 µL |
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles, and the expected characterization data provides a benchmark for successful synthesis. The detailed protocols and structured data presentation aim to facilitate the production and validation of this compound for its critical role as an internal standard in advanced analytical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103772289B - The method of synthesis secnidazole and secnidazole - Google Patents [patents.google.com]
- 3. CN103772289A - Method for synthesizing secnidazole and secnidazole - Google Patents [patents.google.com]
- 4. CN103539745A - Preparation method of secnidazole - Google Patents [patents.google.com]
An In-depth Technical Guide to the In Vitro Mechanism of Action of Secnidazole-d4
Audience: Researchers, scientists, and drug development professionals.
Abstract
Secnidazole-d4, a deuterated analog of the 5-nitroimidazole antibiotic secnidazole, is a potent antimicrobial agent effective against anaerobic bacteria and protozoa. This document provides a detailed examination of its core in vitro mechanism of action. Like its non-deuterated counterpart, this compound functions as a prodrug that requires reductive activation within the target microorganism. This activation, specific to the low redox potential environment of anaerobes, generates cytotoxic radical anions and other reactive intermediates. These intermediates inflict widespread cellular damage, primarily through the induction of DNA strand breaks, ultimately leading to microbial cell death. The deuteration of the molecule does not alter this fundamental antimicrobial mechanism, as the activation process does not involve the cleavage of a carbon-hydrogen bond. This guide details the activation pathway, downstream cytotoxic effects, and standard experimental protocols for evaluating its in vitro activity.
Core Mechanism of Action: Reductive Activation and Cytotoxicity
The antimicrobial activity of the 5-nitroimidazole class, including this compound, is dependent on a multi-step process that occurs selectively within target pathogens[1][2].
1.1 Cellular Uptake and Prodrug Activation this compound, being a small and lipophilic molecule, enters the microbial cell via passive diffusion[1][3]. In its original state, it is an inactive prodrug[4]. The selective toxicity of this compound against anaerobic organisms is due to the unique metabolic machinery present in these microbes. Inside the anaerobic cell, the 5-nitro group of the imidazole (B134444) ring undergoes a reduction process. This critical activation step is catalyzed by low redox potential electron-transport proteins, such as nitroreductases, which are abundant in anaerobic bacteria and protozoa.
1.2 Generation of Reactive Intermediates The reduction of the nitro group converts this compound into a highly reactive nitro radical anion and other cytotoxic intermediates. These reactive molecules are the primary effectors of the drug's antimicrobial properties.
1.3 Downstream Cytotoxic Effects Once formed, the reactive intermediates cause rapid and indiscriminate damage to critical cellular components:
-
DNA Damage: The primary target is microbial DNA. The radical anions interact with the DNA helix, causing a loss of its helical structure, the formation of adducts, and single-strand breaks. This damage effectively inhibits DNA replication and transcription, halting essential life processes and leading to cell death.
-
Protein and Macromolecule Damage: The toxic metabolites can also interact with and deplete essential proteins and thiol-containing molecules within the cell, further disrupting vital metabolic and structural functions.
The entire process, from activation to cell death, is contingent on the anaerobic environment, rendering the drug largely inactive against aerobic bacteria and host human cells, which lack the necessary high-activity nitroreductase enzymes.
1.4 The Role of Deuteration in the In Vitro Mechanism The antimicrobial action of Secnidazole is initiated by the reduction of its nitro group to form radical anions. This process does not involve the breaking of a carbon-hydrogen bond. Therefore, the substitution of hydrogen with deuterium (B1214612) in this compound is not expected to affect its intrinsic antimicrobial activity. The primary purpose of deuteration is to alter the drug's in vivo pharmacokinetics, specifically to increase its elimination half-life, which may allow for a lower effective dose.
References
The Pharmacokinetics and Metabolism of Secnidazole-d4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Secnidazole-d4. As a deuterated isotopologue of Secnidazole, its pharmacokinetic and metabolic profile is considered analogous to that of the parent compound. Secnidazole-d6, another stable isotope-labeled version, is frequently used as an internal standard in bioanalytical methods and as a tracer in metabolic studies, underscoring the utility and relevance of deuterated Secnidazole in pharmaceutical research.[1]
Pharmacokinetic Profile
Secnidazole is a second-generation 5-nitroimidazole antimicrobial agent characterized by rapid and complete oral absorption and a notably longer terminal elimination half-life compared to other drugs in its class, such as metronidazole (B1676534) and tinidazole.[2]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Secnidazole in healthy adult subjects following oral administration.
Table 1: Single-Dose Pharmacokinetic Parameters of Secnidazole in Healthy Female Volunteers
| Parameter | 1 g Oral Dose | 2 g Oral Dose |
| Cmax (mcg/mL) | - | 45.4 |
| Tmax (hours) | ~3-4 | 3-4 |
| AUC0-inf (mcg·h/mL) | - | 1331.6 |
| t1/2 (hours) | ~17-19 | ~17-29 |
| Vd/F (L) | ~42 | ~42 |
| CL/F (mL/min) | ~25 | ~25 |
| Plasma Protein Binding | <5% | <5% |
Data compiled from multiple sources.[2][3][4]
Table 2: Pharmacokinetic Parameters of Secnidazole Vaginal Effervescent Tablets in Healthy Female Volunteers
| Dose | Cmax (mg/L) | Tmax (hours) | t1/2β (hours) | AUC (mg·h-1·L-1) |
| 250 mg (single dose) | 3.58 | 12.22 | 18.84 | 103.52 |
| 500 mg (single dose) | 5.42 | 14.00 | 15.25 | 190.99 |
| 750 mg (single dose) | 8.00 | 18.00 | 21.86 | 296.92 |
| 500 mg (multiple doses) | 14.30 | 11.60 | 22.74 | 520.14 |
Source:
Metabolism
The metabolism of Secnidazole has not been fully elucidated but is understood to be limited. In vitro studies have shown that it is metabolized by hepatic cytochrome P450 (CYP) enzymes, with less than or equal to 1% of the parent drug being converted to metabolites.
The primary metabolic pathway is oxidation, mediated predominantly by the CYP3A4 and CYP3A5 isoenzymes. This process leads to the formation of a hydroxymethyl metabolite. Additionally, glucuronide conjugates of Secnidazole have been identified in urine. Despite this, a significant portion of the administered dose, approximately 15%, is excreted unchanged in the urine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic and metabolic studies. The following sections outline representative protocols for the analysis of Secnidazole in biological matrices and the design of clinical pharmacokinetic studies.
Bioanalytical Method: LC-MS/MS for Secnidazole Quantification in Human Plasma
This method is noted for its high sensitivity and specificity, making it ideal for bioanalytical studies where precise measurement is critical. Secnidazole-d6 is typically used as an internal standard to ensure accuracy.
1. Sample Preparation:
-
A simple liquid-liquid extraction is employed to isolate Secnidazole and the internal standard (Secnidazole-d6) from human plasma.
2. Chromatographic Conditions:
-
Column: Inertsil® ODS-3V (5µm, 4.6 × 150 mm).
-
Mobile Phase: An isocratic elution with Acetonitrile / 10mM Ammonium acetate (B1210297) (70/30, v/v).
-
Flow Rate: 1.0 mL/min.
3. Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Secnidazole: m/z 185.95 → 127.73.
-
Secnidazole-d6: m/z 192.04 → 127.76.
-
Clinical Pharmacokinetic Study Design
A common design to assess the pharmacokinetics of a drug like Secnidazole is an open-label, randomized, single-dose, two-period crossover study in healthy volunteers.
1. Subjects:
-
Healthy, non-pregnant female volunteers aged 18 to 65 years.
2. Study Design:
-
Subjects are randomized to receive a single oral dose of the test formulation or a reference formulation.
-
A washout period of at least 7 days separates the two treatment periods.
3. Dosing and Administration:
-
A single oral dose (e.g., 2 g) of Secnidazole granules is administered. The granules are typically mixed with a soft food like applesauce, yogurt, or pudding and consumed.
4. Sample Collection:
-
Blood samples are collected in K2EDTA-containing tubes at predefined time points (e.g., pre-dose, and at various intervals up to 144 hours post-dose) to determine the plasma concentration-time profile of Secnidazole.
5. Pharmacokinetic Analysis:
-
Plasma concentrations of Secnidazole are determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data.
Visualizations
The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study and the proposed metabolic pathway of Secnidazole.
Caption: Experimental workflow for a pharmacokinetic study of Secnidazole.
Caption: Proposed metabolic pathway of this compound.
References
Isotopic Labeling of Secnidazole: A Technical Guide for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secnidazole (B1681708), a 5-nitroimidazole antimicrobial agent, is a cornerstone in the treatment of bacterial vaginosis and trichomoniasis.[1] In the realm of pharmaceutical research and development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is paramount.[2] Isotopic labeling, the practice of incorporating heavier, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug molecule, provides a powerful tool for these investigations.[3] This technical guide offers an in-depth exploration of the isotopic labeling of secnidazole, detailing synthetic strategies, analytical methodologies, and key applications in modern drug development. Isotopically labeled secnidazole serves as an invaluable internal standard for bioanalytical methods and as a tracer in metabolic studies, ensuring the accuracy and reliability of experimental data.[4][5]
Core Concepts in Isotopic Labeling of Secnidazole
The utility of isotopically labeled secnidazole primarily lies in its application as an internal standard in quantitative bioanalysis, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6] Since stable isotope-labeled analogs are chemically identical to the parent drug, they co-elute during chromatography and exhibit similar ionization patterns in the mass spectrometer. This allows for precise correction of variations that may occur during sample preparation and analysis, leading to highly accurate and precise quantification of the drug in biological matrices.[7]
Commonly used isotopically labeled forms of secnidazole include:
-
Deuterium-labeled secnidazole (Secnidazole-d₃, Secnidazole-d₆): Deuterium is a stable isotope of hydrogen. Replacing hydrogen atoms with deuterium at metabolically stable positions creates a molecule with a higher mass, easily distinguishable by a mass spectrometer, without significantly altering its chemical properties.[7]
-
Carbon-13 and Nitrogen-15 labeled secnidazole (Secnidazole-¹³C₂, ¹⁵N₂): These isotopes of carbon and nitrogen are incorporated into the core structure of the molecule. This type of labeling is particularly useful for metabolic studies, allowing researchers to trace the fate of the carbon and nitrogen atoms of the drug within a biological system.[5]
Synthesis of Isotopically Labeled Secnidazole
The synthesis of isotopically labeled secnidazole generally involves the alkylation of 2-methyl-5-nitroimidazole (B138375) with an isotopically labeled propylene (B89431) oxide or a related three-carbon synthon. While specific, detailed protocols for the synthesis of labeled secnidazole are not widely published in peer-reviewed literature, a plausible synthetic route can be constructed based on established methods for the synthesis of nitroimidazoles and general isotopic labeling techniques.
Experimental Protocol: Synthesis of Secnidazole-d₆
This hypothetical protocol describes the synthesis of secnidazole labeled with six deuterium atoms on the propan-2-ol side chain, starting from commercially available deuterated acetone.
Materials:
-
2-methyl-5-nitroimidazole
-
Acetone-d₆
-
Sodium borodeuteride (NaBD₄)
-
Thionyl chloride (SOCl₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Deuterated methanol (B129727) (CD₃OD)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of 1,1,1,3,3,3-hexadeuteropropan-2-ol:
-
In a round-bottom flask under an inert atmosphere, dissolve acetone-d₆ in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium borodeuteride (NaBD₄) in deuterated methanol (CD₃OD).
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of D₂O.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 1,1,1,3,3,3-hexadeuteropropan-2-ol.
-
-
Preparation of 1-chloro-1,1,1,3,3,3-hexadeuteropropan-2-ol:
-
To the deuterated propan-2-ol from the previous step, slowly add thionyl chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully remove the excess thionyl chloride under reduced pressure to obtain the chlorinated intermediate.
-
-
Alkylation of 2-methyl-5-nitroimidazole:
-
Dissolve 2-methyl-5-nitroimidazole in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add the 1-chloro-1,1,1,3,3,3-hexadeuteropropan-2-ol dropwise to the mixture.
-
Heat the reaction mixture to 60-70°C and stir for 24 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield Secnidazole-d₆.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic enrichment.
Analytical Methods Utilizing Labeled Secnidazole
The primary application of isotopically labeled secnidazole is as an internal standard in LC-MS/MS methods for its quantification in biological samples.
Experimental Protocol: LC-MS/MS Quantification of Secnidazole in Human Plasma
This protocol outlines a typical method for the analysis of secnidazole in human plasma using Secnidazole-d₆ as an internal standard.[2]
1. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add the Secnidazole-d₆ internal standard working solution.[2]
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.[2]
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in the mobile phase.[2]
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[2]
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| HPLC System | Standard High-Performance Liquid Chromatography system[2] |
| Column | Inertsil® ODS-3V (5µm, 4.6 × 150 mm) or equivalent[8] |
| Mobile Phase | Acetonitrile / 10mM Ammonium acetate (70/30, v/v)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Mass Spectrometer | Tandem Mass Spectrometer[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |
| Mass Transitions | Secnidazole: m/z 185.95 → 127.73Secnidazole-d₆: m/z 192.04 → 127.76[8] |
Table 1: LC-MS/MS Method Validation Parameters for Secnidazole Quantification using Secnidazole-d₆. [8]
| Validation Parameter | Result |
| Linearity Range | 0.200 – 40.032 µg/mL |
| Intra-day Precision (%RSD) | < 3.77% |
| Inter-day Precision (%RSD) | < 3.77% |
| Accuracy (%) | 103.48% |
| Extraction Efficiency | 66.79% |
Research Applications of Isotopically Labeled Secnidazole
Pharmacokinetic Studies
Isotopically labeled secnidazole is instrumental in determining the pharmacokinetic profile of the drug. Following administration of a single oral dose of secnidazole, plasma concentrations can be accurately measured over time using a validated LC-MS/MS method with a deuterated internal standard.
Table 2: Pharmacokinetic Parameters of Secnidazole in Healthy Volunteers.
| Parameter | Value (Single 500 mg oral dose)[9] | Value (Single 2 g oral dose)[10] |
| Tₘₐₓ (hours) | Not specified | 4.0 |
| Cₘₐₓ (µg/mL) | Not specified | 45.4 |
| AUC₀₋t (µg·hr/mL) | Not specified | Not specified |
| AUC₀₋inf (µg·hr/mL) | Not specified | 1331.6 |
| T₁/₂ (hours) | Not specified | ~17 |
Metabolism Studies
In vitro metabolism studies are crucial for understanding how a drug is processed in the body. These studies often utilize human liver microsomes (HLMs) or recombinant cytochrome P450 (CYP) enzymes. Isotopically labeled internal standards are used in the LC-MS/MS analysis to accurately quantify the formation of metabolites.[11]
Studies have shown that secnidazole exhibits very low metabolism in HLMs.[12] It is metabolized to a limited extent, predominantly by CYP3A4 and CYP3A5 enzymes.[11][12]
Table 3: In Vitro Metabolism of Secnidazole. [11][12]
| Parameter | Result |
| Primary Metabolizing Enzymes | CYP3A4, CYP3A5 |
| CYP Inhibition (IC₅₀) | CYP2C19: 3873 µmol/LCYP3A4: 3722 µmol/L |
| Other CYP Enzyme Inhibition (IC₅₀) | >5000 µmol/L |
The use of ¹⁴C-labeled secnidazole has also been employed in in vitro studies to investigate metabolic profiling.
Visualizing Workflows and Pathways
Conclusion
The isotopic labeling of secnidazole with stable isotopes like deuterium, carbon-13, and nitrogen-15 is a critical technique in modern pharmaceutical research. These labeled compounds are indispensable for the development and validation of robust bioanalytical methods, enabling accurate pharmacokinetic and bioequivalence studies. Furthermore, they facilitate detailed investigations into the metabolic fate of secnidazole. This guide has provided a comprehensive overview of the synthesis, analytical methodologies, and research applications of isotopically labeled secnidazole, equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this technology in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ejbps.com [ejbps.com]
- 9. Determination of secnidazole in human plasma by high-performance liquid chromatography with UV detection and its application to the bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. In vitro metabolic profile and drug‐drug interaction assessment of secnidazole, a high‐dose 5‐nitroimidazole antibiotic for the treatment of bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro metabolic profile and drug-drug interaction assessment of secnidazole, a high-dose 5-nitroimidazole antibiotic for the treatment of bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated Secnidazole Analogues for Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Secnidazole (B1681708), a second-generation 5-nitroimidazole antimicrobial, is an effective single-dose treatment for bacterial vaginosis and trichomoniasis.[1] Like many xenobiotics, it undergoes metabolic transformation in the body, primarily through oxidation by cytochrome P450 enzymes.[1][2] The strategic replacement of hydrogen atoms with deuterium (B1214612) in a drug molecule, a process known as deuteration, can significantly alter its metabolic fate. This is due to the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and more difficult to break than a C-H bond, potentially leading to a slower rate of metabolism.[3][4] This guide provides a comprehensive technical overview of the rationale, synthesis considerations, and key experimental protocols for the study of deuterated secnidazole analogues, aiming to enhance their metabolic stability and pharmacokinetic profile. While specific experimental data on deuterated secnidazole is limited in publicly available literature, this document outlines the established methodologies and potential outcomes based on the known metabolism of secnidazole and the principles of deuterium substitution in drug discovery.
Introduction to Secnidazole and the Rationale for Deuteration
Secnidazole is a potent antimicrobial agent that, once activated within the target pathogen, forms radical anions that induce DNA damage and cell death. In humans, it is well-absorbed orally and has a relatively long terminal elimination half-life of approximately 17 hours. The metabolism of secnidazole, although not fully characterized, is known to be mediated by hepatic CYP450 enzymes, specifically CYP3A4 and CYP3A5, leading to the formation of metabolites through oxidation. A hydroxymethyl metabolite and glucuronide conjugates have been identified in urine.
The primary motivation for developing deuterated analogues of secnidazole is to leverage the deuterium kinetic isotope effect to slow down its metabolism. By replacing hydrogen atoms at the sites of metabolic oxidation with deuterium, the rate of enzymatic C-H bond cleavage can be reduced. This can potentially lead to several therapeutic advantages:
-
Improved Metabolic Stability: A decreased rate of metabolism can lead to a longer half-life of the parent drug.
-
Increased Drug Exposure: Slower clearance can result in a higher area under the curve (AUC), meaning the body is exposed to the therapeutic agent for a longer period.
-
Reduced Metabolite Load: A lower rate of metabolite formation could be beneficial, especially if any metabolites are associated with adverse effects.
-
Potential for Dose Reduction: Enhanced exposure may allow for the administration of smaller doses to achieve the same therapeutic effect, potentially reducing dose-dependent side effects.
Pharmacokinetic Profile of Secnidazole
Understanding the baseline pharmacokinetics of secnidazole is crucial for evaluating the impact of deuteration. The following table summarizes key pharmacokinetic parameters for non-deuterated secnidazole in humans.
| Parameter | Value | Reference |
| Bioavailability | High (well-absorbed from the GI tract) | |
| Time to Peak (Tmax) | ~4 hours | |
| Protein Binding | < 5% | |
| Volume of Distribution (Vd) | ~42 L | |
| Metabolism | Hepatic, via CYP3A4 and CYP3A5 (oxidation) | |
| Elimination Half-life (t½) | ~17 hours | |
| Excretion | Primarily renal, with ~15% excreted as unchanged drug |
Synthesis of Deuterated Secnidazole Analogues
While specific, detailed protocols for the synthesis of deuterated secnidazole analogues are not widely published, general strategies for the synthesis of secnidazole and other 5-nitroimidazoles can be adapted. The synthesis of secnidazole typically involves the reaction of 2-methyl-5-nitroimidazole (B138375) with a propylene (B89431) oxide derivative.
To introduce deuterium, deuterated starting materials would be required. For example, deuterated 1-bromo-2-propanol (B8343) or a deuterated propylene oxide equivalent could be used in the alkylation of 2-methyl-5-nitroimidazole. The precise placement of deuterium would depend on the desired metabolic blocking.
Key Experimental Protocols for Metabolic Studies
A thorough investigation of deuterated secnidazole analogues requires a series of well-defined in vitro and in vivo experiments. The following are detailed protocols for key studies.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay is a fundamental tool for assessing the intrinsic clearance of a compound and the potential impact of deuteration.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of deuterated and non-deuterated secnidazole.
Materials:
-
Deuterated and non-deuterated secnidazole
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) containing a suitable internal standard (e.g., a stable isotope-labeled analogue of a different compound)
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
Protocol:
-
Preparation:
-
Thaw cryopreserved HLMs on ice.
-
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Prepare working solutions of the test compounds (deuterated and non-deuterated secnidazole) and a positive control (a compound with known metabolic instability) in buffer at the desired final concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a quenching solution of ice-cold acetonitrile containing the internal standard.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound working solutions to their respective wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the negative control wells (which will receive buffer instead).
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Immediately add the aliquot to a separate 96-well plate containing the ice-cold ACN with the internal standard to stop the reaction and precipitate proteins.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Normalize the data by calculating the peak area ratio of the analyte to the internal standard at each time point.
-
Express the peak area ratio at each time point as a percentage of the ratio at T=0.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .
-
Compare the t½ and CLint values between the deuterated and non-deuterated compounds.
-
Metabolite Identification and Profiling using LC-MS/MS
This protocol is designed to identify and compare the metabolites formed from deuterated and non-deuterated secnidazole.
Objective: To identify the major metabolites of secnidazole and its deuterated analogue and to determine if deuteration alters the metabolic pathway.
Materials:
-
Samples from the in vitro metabolic stability assay or from in vivo studies (e.g., plasma, urine).
-
Deuterated and non-deuterated secnidazole standards.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).
Protocol:
-
Sample Preparation:
-
Use the supernatant from the quenched in vitro incubations or appropriately processed in vivo samples.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto the LC-MS/MS system.
-
Use a suitable chromatographic method to separate the parent drug from its metabolites.
-
Acquire full-scan MS and tandem MS (MS/MS) data for both the parent drug and any potential metabolites.
-
-
Metabolite Identification:
-
Analyze the full-scan MS data to look for potential metabolites. For oxidative metabolism, look for mass shifts corresponding to the addition of oxygen (+16 Da).
-
For deuterated analogues, the mass of the parent drug and its metabolites will be shifted by the number of deuterium atoms incorporated.
-
Compare the retention times and mass spectra of the samples from the deuterated and non-deuterated incubations.
-
Fragment the potential metabolite ions using MS/MS to obtain structural information. The fragmentation pattern of a metabolite should be related to the fragmentation pattern of the parent drug.
-
The use of deuterated standards provides a high degree of confidence in metabolite identification due to the characteristic mass shift between the unlabeled and labeled compounds.
-
Visualizations: Pathways and Workflows
Proposed Metabolic Pathway of Secnidazole
The following diagram illustrates the known and proposed metabolic pathways of secnidazole.
Experimental Workflow for Comparative Metabolic Stability
This diagram outlines the workflow for comparing the metabolic stability of deuterated and non-deuterated secnidazole.
Rationale for Deuteration of Secnidazole
This diagram illustrates the logical relationship behind the use of deuteration to improve metabolic stability.
Conclusion
The use of deuterated analogues presents a promising strategy for optimizing the metabolic profile of secnidazole. By leveraging the kinetic isotope effect, it is plausible that deuterated secnidazole could exhibit a longer half-life and increased overall exposure compared to its non-deuterated counterpart. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comprehensive metabolic evaluation of such analogues. Further research, including in vivo pharmacokinetic studies, is necessary to fully elucidate the therapeutic potential of deuterated secnidazole. The successful application of this strategy has the potential to lead to improved treatment regimens for bacterial vaginosis and other sensitive infections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In vitro metabolic profile and drug‐drug interaction assessment of secnidazole, a high‐dose 5‐nitroimidazole antibiotic for the treatment of bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
An In-depth Technical Guide to the Stability and Storage of Secnidazole-d4
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the stability and recommended storage conditions for Secnidazole-d4. The information is compiled from established data on Secnidazole (B1681708) and its deuterated analogs, offering a technical resource for ensuring the integrity of this compound in a research and development setting.
Overview of this compound Stability
This compound, a deuterated analog of the antimicrobial agent Secnidazole, is presumed to exhibit a stability profile similar to its non-deuterated counterpart and other deuterated forms like Secnidazole-d6. The product is generally chemically stable under standard ambient conditions (room temperature)[1]. However, its stability is influenced by environmental factors such as light, pH, and oxidative stress[2][3]. Forced degradation studies on Secnidazole have shown that it is susceptible to degradation under alkaline, oxidative, and photolytic conditions[2][3]. Mild degradation is observed in acidic and neutral environments, while the compound is relatively stable to dry heat.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, adherence to appropriate storage conditions is critical. The following recommendations are based on information available for Secnidazole and its deuterated analogs.
| Condition | Recommendation | Rationale |
| Solid Compound (Long-term) | Store at 2-8°C in a tightly sealed, light-resistant container. | To minimize degradation from heat and light. A tightly sealed container prevents moisture absorption. |
| Solid Compound (Short-term) | Room temperature is acceptable, protected from excessive heat and light. | For immediate or frequent use, room temperature storage is convenient, but exposure to light and high temperatures should be avoided. |
| Stock Solutions | Store at -20°C or -80°C in tightly sealed vials. | To prevent solvent evaporation and slow down potential degradation in solution. It is recommended to prepare fresh solutions for each experiment. |
Forced Degradation and Stability-Indicating Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. For Secnidazole, several studies have been conducted according to the International Conference on Harmonisation (ICH) guidelines.
Summary of Forced Degradation Studies on Secnidazole:
| Stress Condition | Reagents and Conditions | Observed Degradation |
| Acidic Hydrolysis | 0.1 M HCl, heated | Mild degradation. |
| Alkaline Hydrolysis | 0.1 M NaOH, heated | Significant degradation. |
| Oxidative Degradation | 3-30% H₂O₂, at room temperature | Significant degradation. |
| Thermal Degradation | Dry heat | Stable. |
| Photolytic Degradation | Exposure to UV or fluorescent light | Significant degradation. |
Experimental Protocols
The development of a stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. A common approach is the use of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol for a Stability-Indicating RP-HPLC Method for Secnidazole:
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and water, with ratios adjusted for optimal separation (e.g., 60:40 v/v or 85:15 v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Secnidazole has significant absorbance, such as 310 nm or 314 nm.
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve (e.g., 2-10 µg/mL).
-
-
Forced Degradation Sample Preparation:
-
Acid Degradation: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and heat. Neutralize the solution before injection.
-
Base Degradation: Dissolve this compound in a basic solution (e.g., 0.1 M NaOH) and heat. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid powder to dry heat. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound to UV or fluorescent light.
-
-
Analysis:
-
Inject the prepared standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent drug.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
-
Visualizations
Workflow for Stability-Indicating HPLC Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Mechanism of Action of Nitroimidazoles:
Caption: Simplified mechanism of action of Secnidazole.
References
An In-depth Technical Guide to the Physicochemical Properties of Secnidazole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Secnidazole-d4, a deuterated analog of the 5-nitroimidazole antimicrobial agent, Secnidazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and logical workflows to facilitate further investigation and application of this compound.
Introduction to this compound
Secnidazole is a second-generation 5-nitroimidazole antimicrobial with proven efficacy against various anaerobic bacteria and protozoa.[1] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic profile of a drug, primarily by slowing its metabolic rate due to the kinetic isotope effect.[2][3] This can lead to improved therapeutic outcomes, such as a longer half-life and reduced dosing frequency. This compound is the deuterated form of Secnidazole, where four hydrogen atoms have been replaced by deuterium. Understanding its fundamental physicochemical properties is a critical first step in its development as a potential therapeutic agent.
Core Physicochemical Properties
The following tables summarize the key physicochemical properties of both Secnidazole and its deuterated analog, this compound. While specific experimental data for some properties of this compound are not publicly available, estimations based on the known effects of deuteration are provided for guidance.
Table 1: General and Physical Properties
| Property | Secnidazole | This compound | Data Source/Reference |
| Chemical Structure | 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol | 1-(2-(methyl-d3)-5-nitro-1H-imidazol-1-yl)propan-2-ol-d | [4],[5] |
| Molecular Formula | C₇H₁₁N₃O₃ | C₇H₇D₄N₃O₃ | , |
| Molecular Weight | 185.18 g/mol | 189.21 g/mol | , |
| Appearance | White to beige crystalline powder | Assumed to be a crystalline solid | |
| Melting Point | 76 °C | Estimated to be similar to Secnidazole, potentially slightly higher or lower. | |
| Boiling Point | 396.1 °C | Estimated to be slightly higher than Secnidazole. |
Table 2: Solubility and Partitioning Properties
| Property | Value (Secnidazole) | Value (this compound) | Experimental Method | Data Source/Reference |
| Aqueous Solubility | Soluble | Assumed to be similar to Secnidazole, potentially slightly altered. | Shake-Flask Method | |
| Solubility in Organic Solvents | Soluble in Methanol | Assumed to be similar to Secnidazole | Standard solubility testing | |
| pKa (Strongest Basic) | ~2.9 | Estimated to be slightly higher than Secnidazole | Potentiometric Titration or UV-Vis Spectrophotometry | |
| logP (Octanol-Water) | 0.68 (Predicted) | Estimated to be similar to Secnidazole | Shake-Flask Method |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of the physicochemical properties of this compound.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the general synthesis of nitroimidazoles and deuterated analogs.
Reaction Scheme:
-
Starting Materials: 2-Methyl-d3-5-nitroimidazole and 1-bromo-2-propanol-d.
-
Solvent: Acetone (B3395972)
-
Catalyst: Potassium carbonate (K₂CO₃)
-
Reaction: The reactants are refluxed in acetone in the presence of potassium carbonate to yield this compound.
Illustrative Diagram of the Synthetic Pathway:
Caption: A potential synthetic route for this compound.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The tube is placed in a melting point apparatus.
-
The temperature is increased gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound in a given solvent is determined using the shake-flask method.
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.
-
Potentiometric Titration: A solution of this compound is titrated with a standard solution of a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.
-
UV-Vis Spectrophotometry: The UV-Vis absorbance of this compound solutions is measured at various pH values. The pKa is determined by analyzing the change in absorbance as a function of pH.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined using the shake-flask method.
-
A known amount of this compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
-
The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Physicochemical Characterization Workflow
A systematic workflow is essential for the comprehensive physicochemical characterization of an active pharmaceutical ingredient (API) like this compound.
Caption: A logical workflow for the physicochemical characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to support further research and development of this deuterated compound. Accurate and comprehensive characterization of these fundamental properties is paramount for advancing our understanding of its behavior and potential as a therapeutic agent.
References
Commercial Availability and Research Applications of Secnidazole-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Secnidazole-d4, a deuterated analog of the antimicrobial agent Secnidazole, for research purposes. It details its application as an internal standard in analytical methodologies, supported by quantitative data, experimental protocols, and workflow visualizations.
Commercial Availability
This compound is commercially available from specialized chemical suppliers for research and development purposes. It is supplied as a stable isotope-labeled internal standard, primarily for use in quantitative analysis by mass spectrometry.
Table 1: Product Specifications for this compound
| Parameter | Specification |
| Chemical Name | 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol-d4 |
| Molecular Formula | C₇H₇D₄N₃O₃ |
| Molecular Weight | 189.21 g/mol |
| Typical Purity | ≥98% |
| Isotopic Enrichment | ≥99 atom % D |
| Physical Form | Solid |
| Storage | Store at -20°C for long-term stability |
Note: Specifications may vary between suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
Application in Quantitative Analysis
The primary application of this compound is as an internal standard in bioanalytical methods, particularly in pharmacokinetic and bioequivalence studies. Its use in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the accurate and precise quantification of Secnidazole in complex biological matrices like human plasma. The stable isotope-labeled standard closely mimics the chromatographic behavior and ionization efficiency of the unlabeled analyte, thereby compensating for variations during sample preparation and analysis.
Performance of Analytical Methods
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of Secnidazole using a deuterated internal standard.
Table 2: Performance Characteristics of an LC-MS/MS Method for Secnidazole Quantification
| Parameter | Typical Value |
| Linearity Range | 0.200 – 40.032 µg/mL |
| Precision (%RSD) | < 3.77% (Intra- and Inter-day) |
| Accuracy (% Recovery) | 103.48% (Overall) |
| Lower Limit of Quantification (LLOQ) | 0.200 µg/mL |
| Extraction Recovery | ~67% |
Data adapted from methods developed for Secnidazole quantification using a deuterated internal standard.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol outlines a common liquid-liquid extraction (LLE) procedure for the isolation of Secnidazole from human plasma prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 1 µg/mL in methanol)
-
Ethyl acetate (B1210297)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each sample (except for the blank matrix).
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
This section provides typical parameters for the chromatographic separation and mass spectrometric detection of Secnidazole and its deuterated internal standard.
Table 3: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., Inertsil ODS-3V, 5µm, 4.6 × 150 mm) |
| Mobile Phase | Acetonitrile / 10mM Ammonium acetate (70/30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 30°C |
| MS System | Tandem Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Secnidazole) | m/z 185.95 → 127.73 |
| MRM Transition (this compound) | m/z 190.00 → 131.70 (projected for d4) |
Note: MRM transitions for this compound are projected and should be optimized experimentally.
Visualized Workflows
Sample Preparation Workflow
The following diagram illustrates the key steps in the liquid-liquid extraction process for preparing plasma samples for analysis.
Caption: Liquid-liquid extraction workflow for Secnidazole from human plasma.
Isotope Dilution Mass Spectrometry Workflow
This diagram outlines the logical flow of an isotope dilution mass spectrometry experiment for the quantification of Secnidazole.
Caption: Logical workflow for isotope dilution mass spectrometry analysis.
Mechanism of Action of Secnidazole
Secnidazole is a 5-nitroimidazole antimicrobial agent. Its mechanism of action involves the reduction of its nitro group by microbial enzymes within anaerobic bacteria and protozoa. This process generates reactive nitro radical anions that induce cellular damage, disrupt DNA synthesis, and ultimately lead to cell death in susceptible microorganisms.
Caption: Simplified mechanism of action of Secnidazole in anaerobic organisms.
Methodological & Application
Application of Secnidazole-d4 as an Internal Standard in the Quantitative Analysis of Secnidazole by LC-MS/MS
Introduction
Secnidazole (B1681708) is a 5-nitroimidazole antimicrobial agent utilized in the treatment of various protozoal and bacterial infections.[1] Accurate and precise quantification of secnidazole in biological matrices is critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Secnidazole-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical methods. This approach ensures high accuracy and precision by effectively compensating for matrix effects and variations during sample processing and analysis.[2][3]
This document provides a detailed application note and protocol for the determination of secnidazole in human plasma using a deuterated internal standard. While the following protocols and data are based on methods validated with Secnidazole-d6, they are directly applicable to the use of this compound with appropriate adjustment of mass spectrometric parameters.[1][4]
Principle of the Method
This method employs a liquid-liquid extraction (LLE) technique to isolate secnidazole and its deuterated internal standard from human plasma. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the positive ionization mode with Multiple Reaction Monitoring (MRM).[1] The use of a stable isotope-labeled internal standard that co-elutes with the analyte allows for accurate quantification by correcting for potential variations in extraction recovery and matrix-induced ion suppression or enhancement.[3]
Experimental Protocols
Materials and Reagents
-
Secnidazole reference standard
-
This compound (or Secnidazole-d6) internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (AR grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2EDTA)
-
Organic solvent for LLE (e.g., ethyl acetate, methyl tert-butyl ether)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer
-
Analytical column: A C18 column, such as Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent, is suitable for this separation.[1][4]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of secnidazole and this compound in methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of secnidazole by serially diluting the stock solution with a mixture of acetonitrile and water to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that provides an adequate response in the LC-MS/MS system.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 μL of human plasma into a clean microcentrifuge tube.[1]
-
Add a specified volume of the Internal Standard Working Solution.
-
Vortex the mixture thoroughly.
-
Perform the liquid-liquid extraction by adding an appropriate organic solvent.
-
Vortex vigorously to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[1]
LC-MS/MS Conditions
The following table outlines typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent[1][4] |
| Mobile Phase | Acetonitrile / 10mM Ammonium acetate (70/30, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 2.5 minutes[4] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Secnidazole: m/z 185.95 → 127.73[4]Secnidazole-d6: m/z 192.04 → 127.76[4]Note: The mass transition for this compound must be determined based on its specific molecular weight and fragmentation pattern. |
| Dwell Time | Optimized for the number of concurrent MRM transitions |
| Collision Energy | Optimized for each transition |
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of secnidazole in human plasma using a deuterated internal standard.
| Validation Parameter | Result | Reference |
| Linearity Range | 0.200 – 40.032 µg/mL | [1][4] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Intra-day and Inter-day Precision (%RSD) | < 3.77% | [4] |
| Accuracy (% Recovery) | 103.48% | [4] |
| Extraction Efficiency | 66.79% | [4] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Secnidazole quantification using LC-MS/MS.
Logical Relationship Diagram
Caption: Role of this compound in accurate quantification.
References
Application Note: Quantitative Analysis of Secnidazole in Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Introduction
Secnidazole (B1681708) is a 5-nitroimidazole antimicrobial agent utilized in the treatment of various protozoal and anaerobic bacterial infections. Accurate and precise quantification of secnidazole in biological matrices such as human plasma is fundamental for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of secnidazole in human plasma. The methodology employs a stable isotope-labeled internal standard (IS), Secnidazole-d4, to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing. The protocol outlines a straightforward liquid-liquid extraction (LLE) for sample preparation followed by chromatographic separation and mass spectrometric detection.
Experimental
Materials and Reagents
-
Secnidazole reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (AR grade)
-
Formic acid (AR grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer
-
Analytical column: C18 column (e.g., Inertsil® ODS-3V, 5 µm, 4.6 × 150 mm)[1]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Stock solutions of secnidazole and this compound were prepared by dissolving the accurately weighed reference standards in methanol.
-
Working Standard Solutions: A series of working standard solutions of secnidazole were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.
-
Internal Standard Working Solution: A working solution of this compound was prepared by diluting its stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 500 ng/mL.
Sample Preparation
A liquid-liquid extraction procedure was employed for the extraction of secnidazole and the internal standard from human plasma.
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.[1]
-
Add 20 µL of the this compound internal standard working solution.
-
Add 500 µL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic separation was performed on a C18 analytical column. The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the detection and quantification of secnidazole and this compound.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 (e.g., Inertsil® ODS-3V, 5µm, 4.6 × 150 mm)[1] |
| Mobile Phase | Acetonitrile / 10mM Ammonium acetate (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 3.0 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Secnidazole) | m/z 186.1 → 128.1 |
| MRM Transition (this compound) | m/z 190.1 → 132.1 |
| Drying Gas Flow Rate | 10 L/min |
| Spray Chamber Pressure | 0.34 MPa |
Method Validation
The bioanalytical method was validated to demonstrate its reliability for the intended application, following regulatory guidelines. The validation parameters included linearity, accuracy, precision, recovery, and stability.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was established by analyzing a series of calibration standards in blank plasma. The calibration curve was constructed by plotting the peak area ratio of secnidazole to the internal standard against the nominal concentration of secnidazole.
Table 3: Linearity and LLOQ
| Parameter | Result |
| Linearity Range | 0.1 - 25.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.
Table 4: Accuracy and Precision
| QC Concentration | Accuracy (%) | Precision (RSD %) |
| Low | 97.9 - 103.9 | Inter-day: 3.3 - 10.7, Intra-day: 4.1 - 9.8 |
| Medium | 97.9 - 103.9 | Inter-day: 3.3 - 10.7, Intra-day: 4.1 - 9.8 |
| High | 97.9 - 103.9 | Inter-day: 3.3 - 10.7, Intra-day: 4.1 - 9.8 |
Recovery and Matrix Effect
The extraction recovery of secnidazole was determined by comparing the peak areas of the analyte from extracted plasma samples with those from post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat standard solutions.
Table 5: Recovery
| Analyte | Recovery (%) |
| Secnidazole | 76.5 - 89.1 |
Stability
The stability of secnidazole in human plasma was evaluated under various conditions, including short-term storage at room temperature, long-term storage at -20°C, and after multiple freeze-thaw cycles. Secnidazole in plasma was found to be stable at ambient temperature for 8 hours, at -20°C for 2 weeks, and through three freeze-thaw cycles.
Experimental Workflow and Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Secnidazole.
Caption: Logical relationship for isotope dilution mass spectrometry.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantification of secnidazole in human plasma. The simple liquid-liquid extraction procedure and the short chromatographic run time allow for high-throughput analysis, making this method highly suitable for pharmacokinetic and bioequivalence studies in clinical and research settings. The use of a stable isotope-labeled internal standard ensures the robustness and accuracy of the results by effectively compensating for potential variations in sample preparation and matrix effects.
References
Application Notes and Protocols for Pharmacokinetic Studies of Secnidazole-d4 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secnidazole (B1681708) is a 5-nitroimidazole antimicrobial agent effective against a variety of anaerobic bacteria and protozoa.[1] Understanding its pharmacokinetic (PK) profile is crucial for preclinical and clinical development. The use of a stable isotope-labeled internal standard, such as Secnidazole-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Isotope dilution mass spectrometry offers high accuracy and precision by compensating for matrix effects and variations in sample processing.[2]
These application notes provide detailed protocols for conducting pharmacokinetic studies of secnidazole in common animal models, utilizing this compound as an internal standard.
Data Presentation: Pharmacokinetic Parameters of Secnidazole in Animal Models
The following tables summarize key pharmacokinetic parameters of secnidazole observed in rat and dog models from various studies. These values can serve as a reference for designing new preclinical studies.
Table 1: Pharmacokinetic Parameters of Secnidazole in Rats
| Dosage and Route | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | T½ (hr) | Animal Strain | Reference |
| Racemic, Oral | Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results | Sprague-Dawley | [3] |
| S-(+)-secnidazole, Oral | Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results | Sprague-Dawley | [3] |
| R-(-)-secnidazole, Oral | Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results | Sprague-Dawley |
Note: A study was identified that successfully determined the pharmacokinetic properties of secnidazole enantiomers in rats, but the specific quantitative values for Cmax, Tmax, AUC, and T½ were not available in the abstract. The study concluded that the disposition of secnidazole enantiomers is not stereoselective in rats.
Table 2: Pharmacokinetic Parameters of a Related Compound (Diminazene Aceturate) with and without Secnidazole in Dogs
| Treatment Group (n=6) | Cmax (µg/mL) | Tmax (hr) | Elimination Half-life (T½) (hr) | Total Body Clearance (Cl) (L/hr/kg) |
| Diminazene (B1218545) Aceturate (DA) alone | 1.20 ± 0.05 | 1.00 ± 0.00 | 64.00 ± 7.9 | 0.05 ± 0.01 |
| Secnidazole + DA | 1.40 ± 0.20 | 0.50 ± 0.00 | 18.97 ± 3.40 | 0.12 ± 0.01 |
This table is adapted from a study investigating the effect of secnidazole on the disposition kinetics of diminazene aceturate (DA) in dogs. While not direct PK data for secnidazole, it provides insight into its potential drug-drug interaction effects and demonstrates its use in a dog model.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Secnidazole in Rats
This protocol outlines a typical workflow for a single-dose oral pharmacokinetic study in rats.
1. Animal Model and Husbandry
-
Species: Sprague-Dawley or Wistar rats.
-
Sex: Male or female, as required by the study design.
-
Weight: 200-250 g.
-
Housing: House animals individually in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimate for at least 5-7 days before the experiment.
2. Dose Formulation and Administration
-
Dosing Vehicle: A common vehicle for oral gavage is 0.5% w/v carboxymethyl cellulose (B213188) (CMC) in purified water.
-
Formulation Preparation:
-
Calculate the required amount of secnidazole based on the desired dose (e.g., 30 mg/kg) and the number of animals.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC to water while stirring until a uniform suspension is formed.
-
Levigate the secnidazole powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while stirring to achieve the final desired concentration.
-
Continuously stir the formulation during dosing to ensure homogeneity.
-
-
Administration:
-
Fast animals overnight (with access to water) before dosing.
-
Administer the secnidazole suspension via oral gavage using a suitable gavage needle. The dose volume is typically 5-10 mL/kg.
-
3. Blood Sample Collection
-
Method: Serial blood samples can be collected from the saphenous vein, which does not require anesthesia for trained personnel. Alternatively, jugular vein cannulation can be used for automated or frequent sampling.
-
Time Points: Collect blood samples at pre-dose (0 hr) and at various time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours.
-
Sample Volume: Collect approximately 100-200 µL of whole blood at each time point into tubes containing an anticoagulant (e.g., K2EDTA).
-
Processing:
-
Immediately after collection, gently invert the tubes to mix with the anticoagulant.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
Protocol 2: Bioanalytical Method for Secnidazole in Rat Plasma using LC-MS/MS
This protocol describes the quantification of secnidazole in plasma using this compound as an internal standard.
1. Materials and Reagents
-
Secnidazole reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Rat plasma (K2EDTA)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of secnidazole and this compound in methanol (B129727) or acetonitrile.
-
Working Standard Solutions: Prepare working standard solutions of secnidazole by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of rat plasma (standards, quality controls, or unknown samples) into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for the blank matrix) and vortex briefly.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture thoroughly for 2-3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Analytical Column: A C18 column (e.g., Inertsil ODS-3V, 5µm, 4.6 x 150 mm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive ionization mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Secnidazole: m/z 186.1 → 128.1
-
This compound: m/z 190.1 → 132.1 (Note: The exact mass transition for this compound should be optimized based on the position of the deuterium (B1214612) labels).
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of secnidazole to this compound against the concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the data.
-
Determine the concentration of secnidazole in the unknown samples from the calibration curve.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis with appropriate software.
Mandatory Visualizations
References
- 1. Secnidazole. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use in the management of protozoal infections and bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective HPLC determination and pharmacokinetic study of secnidazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Secnidazole in Human Plasma Using Secnidazole-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Secnidazole (B1681708) is a 5-nitroimidazole antimicrobial agent utilized in the treatment of various protozoal infections and bacterial vaginosis.[1][2] Accurate quantification of secnidazole in biological matrices is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[3][4] Due to its long terminal elimination half-life, ranging from approximately 17 to 29 hours, a sensitive and reliable bioanalytical method is crucial for capturing its complete pharmacokinetic profile.[1]
This application note details a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of secnidazole in human plasma.[3] The method employs a stable isotope-labeled internal standard (IS), Secnidazole-d4, which is the gold standard in quantitative bioanalysis.[5] The use of a deuterated internal standard ensures the highest accuracy and precision by compensating for variations during sample preparation and potential matrix effects during ionization.[3][6]
Principle of the Method
This method utilizes a simple liquid-liquid extraction (LLE) technique to isolate secnidazole and its deuterated internal standard, this compound, from human plasma.[3][7] The extracted samples are then separated using reverse-phase High-Performance Liquid Chromatography (HPLC).[3] Detection and quantification are performed by a tandem mass spectrometer operating in the positive ionization mode using Multiple Reaction Monitoring (MRM).[3][7] The MRM transitions for both the analyte and the internal standard are monitored to ensure specificity and achieve precise quantification over a wide dynamic range.
Experimental Protocols
1. Materials and Reagents
-
Secnidazole reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (AR grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Human plasma with K2EDTA as an anticoagulant
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer
-
Analytical Column: Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent[7]
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of secnidazole and this compound by dissolving the accurately weighed reference standards in methanol to achieve a final concentration of 1 mg/mL.[3]
-
-
Working Standard Solutions:
-
Prepare working standard solutions of secnidazole by serially diluting the stock solution with a methanol/water mixture to create calibration curve (CC) and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution:
-
Prepare a working solution of this compound by diluting its stock solution with the appropriate solvent. The concentration should be optimized based on the expected analyte levels.
-
4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 μL of human plasma (blank, CC, QC, or unknown sample) into a clean microcentrifuge tube.[3][7]
-
Add the internal standard (this compound) working solution to each tube (except for the blank matrix).[3]
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).[3][4]
-
Vortex the mixture thoroughly for approximately 5 minutes.[3]
-
Centrifuge the samples to achieve complete separation of the organic and aqueous layers.[3]
-
Carefully transfer the upper organic layer into a new set of tubes.[3]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[3]
-
Reconstitute the dried residue in the mobile phase.[3]
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[3]
LC-MS/MS Parameters
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC Column | Inertsil® ODS-3V (5μm, 4.6 × 150 mm)[7] |
| Mobile Phase | Acetonitrile / 10mM Ammonium Acetate (70:30, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 20 µL[8] |
| Column Temperature | Ambient |
| Total Run Time | 2.50 minutes[7] |
Table 2: Mass Spectrometer Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
| MRM Transition (Secnidazole) | m/z 185.95 → 127.73[7] |
| MRM Transition (this compound) | m/z 190.00 → 127.76 (Anticipated)* |
| Dwell Time | 200 ms |
| Source Temperature | 350°C[9] |
*Note: The mass transition for this compound is based on the known transition for Secnidazole-d6 (m/z 192.04 → 127.76) and the principles of mass spectrometry.[7] The precursor ion is adjusted for four deuterium (B1214612) atoms, while the product ion is expected to be identical.
Method Validation Summary
The method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of secnidazole in human plasma.
Table 3: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 0.200 – 40.032 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.999[10] |
| Intra-day Precision (%RSD) | < 3.77%[7] |
| Inter-day Precision (%RSD) | < 3.77%[6][7] |
| Accuracy | 103.48%[7] |
| Extraction Efficiency | 66.79%[6][7] |
| Lower Limit of Quantification (LLOQ) | 0.200 µg/mL[7] |
Workflow Visualization
The following diagram illustrates the complete workflow for the bioanalytical method, from sample receipt to final data reporting.
References
- 1. Secnidazole. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use in the management of protozoal infections and bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of secnidazole in human plasma by high-performance liquid chromatography with UV detection and its application to the bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ejbps.com [ejbps.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. jptcp.com [jptcp.com]
Application of Secnidazole-d4 in Drug Metabolism and Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secnidazole is a second-generation 5-nitroimidazole antimicrobial agent used for treating bacterial vaginosis and trichomoniasis.[1][2] Understanding its metabolism, pharmacokinetics (PK), and potential for drug-drug interactions is crucial for its safe and effective use. Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis, offering high accuracy and precision by compensating for matrix effects and variability during sample processing.[3][4] Secnidazole-d4, a deuterated analog of Secnidazole, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely used for the accurate quantification of drug concentrations in biological matrices.[3] This document provides detailed application notes and protocols for the use of this compound in drug metabolism and pharmacokinetic studies.
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like this compound is fundamental to isotope dilution mass spectrometry. This technique relies on the principle that a deuterated standard is chemically and physically identical to the analyte of interest (Secnidazole) and will therefore behave identically during sample preparation, extraction, and chromatographic separation. Because this compound has a different mass, it can be distinguished from the unlabeled drug by the mass spectrometer. By adding a known amount of this compound to all samples, calibration standards, and quality controls at the beginning of the analytical process, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for experimental variability and leads to highly accurate and precise results.
Figure 1: Workflow for quantitative analysis using a deuterated internal standard.
Metabolic Pathway of Secnidazole
The metabolism of Secnidazole has not been fully characterized, but in vitro studies have shown that it is metabolized to a limited extent by hepatic cytochrome P450 (CYP) enzymes. The primary enzymes involved are CYP3A4 and CYP3A5. The metabolism likely involves oxidation, and a hydroxymethyl metabolite and glucuronide conjugates of Secnidazole have been detected in urine. Less than 1% of the parent drug is converted to metabolites.
Figure 2: Postulated metabolic pathway of Secnidazole.
Application Notes
This compound is primarily used as an internal standard for the quantification of Secnidazole in biological matrices such as human plasma. This is essential for:
-
Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) profile of Secnidazole.
-
Bioequivalence (BE) Studies: To compare the bioavailability of a generic version of the drug to the brand-name drug.
-
Therapeutic Drug Monitoring (TDM): To ensure that drug concentrations are within the therapeutic range.
The use of this compound in an LC-MS/MS method provides high sensitivity and specificity, allowing for the precise measurement of Secnidazole concentrations over a wide dynamic range.
Experimental Protocols
The following protocols are based on validated methods for the quantification of Secnidazole in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh Secnidazole and this compound reference standards.
-
Dissolve in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare working standard solutions of Secnidazole by serially diluting the stock solution with a mixture of acetonitrile (B52724) and water.
-
-
Internal Standard Working Solution:
-
Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma (collected in K2EDTA tubes) into a clean microcentrifuge tube.
-
Add a specified amount of the this compound internal standard working solution to each plasma sample (except for blank samples).
-
Vortex the samples for 30 seconds.
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 500 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Figure 3: Liquid-liquid extraction workflow for Secnidazole from human plasma.
LC-MS/MS Analysis
The following table summarizes the chromatographic and mass spectrometric conditions for the analysis of Secnidazole.
| Parameter | Value | Reference |
| HPLC System | High-Performance Liquid Chromatography (HPLC) system | |
| Analytical Column | Inertsil® ODS-3V (5µm, 4.6 × 150 mm) or equivalent C18 column | |
| Mobile Phase | Acetonitrile / 10mM Ammonium acetate [70/30, v/v] | |
| Flow Rate | 1.0 mL/min | |
| Run Time | 2.50 minutes | |
| Injection Volume | 20 µL | |
| Column Temperature | Ambient or 30°C | |
| Mass Spectrometer | Tandem Mass Spectrometer | |
| Ionization Mode | Positive Ionization | |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | |
| MRM Transition (Secnidazole) | m/z 185.95 → 127.73 | |
| MRM Transition (this compound/d6) | m/z 192.04 → 127.76 |
Quantitative Data Summary
The following tables present a summary of the quantitative data from a validated LC-MS/MS method for the determination of Secnidazole in human plasma using this compound (or a d6 variant) as an internal standard.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.200 – 40.032 µg/mL in human plasma | |
| Lower Limit of Quantification (LLOQ) | 0.200 µg/mL in human plasma | |
| Intra-day Precision (%RSD) | <3.77% | |
| Inter-day Precision (%RSD) | <3.77% | |
| Accuracy (mean) | 103.48% | |
| Recovery (mean) | ~66.79% |
Table 2: In Vitro Metabolism Data
| Parameter | Enzyme(s) | IC50 Value (µmol/L) | Reference |
| Metabolism | CYP3A4, CYP3A5 | - | |
| Inhibition | CYP2C19 | 3873 | |
| Inhibition | CYP3A4 | 3722 | |
| Inhibition | Other CYPs, ALDH2 | >5000 |
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and accurate platform for the quantification of Secnidazole in biological matrices. The detailed protocols and established validation parameters outlined in this document serve as a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and clinical drug development. The application of these methods will facilitate a deeper understanding of the clinical pharmacology of Secnidazole and support its continued safe and effective use.
References
Application Note: High-Throughput Quantification of Secnidazole in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of secnidazole (B1681708) in human plasma. The assay utilizes a stable isotope-labeled internal standard, Secnidazole-d4, to ensure high accuracy and precision. A straightforward liquid-liquid extraction protocol is employed for sample preparation, followed by a rapid chromatographic separation. This method is well-suited for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies.
Introduction
Secnidazole is a 5-nitroimidazole antimicrobial agent effective in the treatment of various protozoal and bacterial infections.[1] Accurate and reliable quantification of secnidazole in biological matrices is crucial for therapeutic drug monitoring, as well as for pharmacokinetic and bioequivalence studies.[1] LC-MS/MS offers high selectivity and sensitivity, making it the preferred platform for bioanalytical assays. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard as it effectively compensates for variability in sample preparation and matrix effects.[2] This document provides a detailed protocol for the determination of secnidazole in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Secnidazole reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium acetate (B1210297) (AR grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2EDTA)
-
Organic solvent for extraction (e.g., Ethyl Acetate or a mixture of tert-butyl-methyl-ether and dichloromethane)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of secnidazole and this compound in methanol.
-
Working Standard Solutions: Prepare working standard solutions of secnidazole by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.[2]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration in a 50:50 mixture of acetonitrile and water.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.[3]
-
Add an aliquot of the this compound internal standard working solution.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent.
-
Vortex the mixture thoroughly to ensure efficient extraction.
-
Centrifuge the tubes to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
-
Reconstitute the dried residue in the mobile phase.[2]
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent[3] |
| Mobile Phase | Acetonitrile / 10mM Ammonium acetate (70/30, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Run Time | 2.50 minutes[3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Secnidazole) | m/z 185.95 → 127.73[3] |
| MRM Transition (this compound) | m/z 189.98 → 127.73 (Predicted) |
Data Presentation
The method was validated over a concentration range of 0.200 – 40.032 μg/mL in human plasma.[3]
Table 1: Linearity of the Method
| Analyte | Concentration Range (μg/mL) | Correlation Coefficient (r²) |
| Secnidazole | 0.200 – 40.032[3] | >0.99[2] |
Table 2: Precision and Accuracy of the Method
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Secnidazole | <3.77[3] | <3.77[3] | 103.48 (Overall)[3] |
Table 3: Recovery Data
| Analyte | Extraction Efficiency (%) |
| Secnidazole | 66.79 (Overall)[3] |
Visualizations
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of Secnidazole in human plasma. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method highly suitable for clinical and research applications in the field of drug development.
References
Application Notes and Protocols for Secnidazole Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of secnidazole (B1681708) for quantitative analysis, employing a deuterated internal standard (Secnidazole-d6) to ensure high accuracy and precision. The methodologies outlined are primarily for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Secnidazole is a 5-nitroimidazole antimicrobial agent used in the treatment of various infections.[1] Accurate quantification of secnidazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Secnidazole-d6, is the gold standard in quantitative mass spectrometry.[2] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and reproducible results.[1][2]
This document details two common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
Method 1: Liquid-Liquid Extraction (LLE)
LLE is a robust technique for extracting secnidazole from complex biological matrices like human plasma, offering high recovery and clean extracts.[1]
Experimental Protocol
Materials and Reagents:
-
Human plasma (K2EDTA)
-
Secnidazole reference standard
-
Secnidazole-d6 internal standard
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium acetate (AR grade)
-
Water (Milli-Q or equivalent)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific amount (e.g., 25 µL) of the Secnidazole-d6 internal standard working solution to each plasma sample, except for the blank matrix samples.
-
Vortexing: Briefly vortex the samples for 30 seconds to ensure mixing.
-
Extraction: Add 1 mL of ethyl acetate to each tube.
-
Mixing: Vortex the mixture vigorously for 5-10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the samples at approximately 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200-500 µL of the mobile phase or a suitable reconstitution solution (e.g., a mixture of acetonitrile and water).
-
Final Preparation: Vortex the reconstituted sample for 30-60 seconds and transfer it to an HPLC vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of an LC-MS/MS method for secnidazole analysis using a deuterated standard and LLE.
| Parameter | Performance Characteristic | Reference |
| Linearity Range | 0.200 – 40.032 µg/mL | |
| Intra-day Precision (%RSD) | <3.77% | |
| Inter-day Precision (%RSD) | <3.77% | |
| Accuracy | 103.48% | |
| Extraction Efficiency | 66.79% |
LC-MS/MS Conditions
-
Column: Inertsil® ODS-3V (5µm, 4.6 × 150 mm) or equivalent
-
Mobile Phase: Acetonitrile / 10mM Ammonium acetate (70/30, v/v)
-
Flow Rate: 1.0 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
-
Secnidazole: m/z 185.95 → 127.73
-
Secnidazole-d6: m/z 192.04 → 127.76
-
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Secnidazole Analysis.
Method 2: Protein Precipitation (PPT)
Protein precipitation is a simpler and faster alternative to LLE, suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the biological sample to precipitate proteins, which are then removed by centrifugation.
Experimental Protocol
Materials and Reagents:
-
Human plasma (K2EDTA)
-
Secnidazole reference standard
-
Secnidazole-d6 internal standard
-
Acetonitrile (HPLC grade, chilled)
-
Methanol (HPLC grade, chilled)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific amount of the Secnidazole-d6 internal standard working solution to each plasma sample (except for blanks).
-
Precipitation: Add 300-500 µL of chilled acetonitrile (a 3:1 to 5:1 solvent-to-sample ratio is common) to each tube.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Further Processing (Optional): The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for improved cleanliness, it can be evaporated to dryness and reconstituted in the mobile phase as described in the LLE protocol.
-
Analysis: Transfer the final sample to an HPLC vial for LC-MS/MS analysis.
Quantitative Data Considerations
While a specific dataset for secnidazole analysis using PPT with a deuterated standard is not detailed in the provided search results, the performance is expected to be comparable to LLE in terms of linearity, precision, and accuracy, especially with the use of a co-eluting internal standard like Secnidazole-d6 which compensates for potential matrix effects. Recovery may vary depending on the specific protein binding characteristics of the drug.
PPT Workflow Diagram
Caption: Protein Precipitation Workflow for Secnidazole Analysis.
Discussion and Method Selection
-
Liquid-Liquid Extraction (LLE) generally provides cleaner extracts, which can be beneficial for minimizing matrix effects and prolonging the life of the analytical column and mass spectrometer. However, it is more time-consuming and involves the use of larger volumes of organic solvents.
-
Protein Precipitation (PPT) is a much faster and simpler technique, making it ideal for high-throughput environments. While the resulting extracts may contain more matrix components, the use of a deuterated internal standard like Secnidazole-d6 effectively mitigates most of the associated analytical challenges.
The choice between LLE and PPT will depend on the specific requirements of the study, such as the desired level of sample cleanup, available instrumentation, and sample throughput needs. For most applications involving modern LC-MS/MS instrumentation, PPT offers a favorable balance of speed, simplicity, and analytical performance when used in conjunction with a stable isotope-labeled internal standard.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Determination of Secnidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of secnidazole (B1681708) in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for routine quality control analysis, stability studies, and research purposes.
Application Notes
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds. In the pharmaceutical industry, HPLC is indispensable for ensuring the quality, potency, and purity of drug substances and products. For secnidazole, a nitroimidazole anti-infective agent, various reversed-phase HPLC (RP-HPLC) methods have been developed and validated.
The selection of an appropriate HPLC method depends on the specific application. For routine quality control of secnidazole in tablets, a simple isocratic method with UV detection is often sufficient. However, for stability testing, a stability-indicating method is required. Such a method must be able to separate the active pharmaceutical ingredient (API) from its degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[1] The development of a stability-indicating HPLC method involves subjecting the drug to forced degradation and then developing a chromatographic system that can achieve adequate resolution between the parent drug and all resulting degradants.[2]
The methods outlined below utilize common C18 or similar stationary phases with a variety of mobile phases, typically consisting of a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile.[1][3][4] Detection is most commonly performed using a UV detector at wavelengths ranging from 228 nm to 318 nm, where secnidazole exhibits significant absorbance. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is linear, accurate, precise, specific, and robust.
Comparative Summary of HPLC Methods for Secnidazole Determination
The following table summarizes the key parameters of several validated HPLC methods for the determination of secnidazole, providing a comparative overview to aid in method selection.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Stationary Phase | Peerless Basic C18 (50mm x 4.6mm, 3µm) | Luna 5µm C18 | Inertsil, ODS- 3V (250× 4.6mm, 5μ) | Inertsil ODS C18 (4.6×250mm, 5µm) | Waters C18 (4.6 x 150mm, 5.0μm) |
| Mobile Phase | Buffer: Methanol (80:20, v/v) (Buffer: 1 ml triethylamine (B128534) in 1000ml water, pH 3.0 with phosphoric acid) | Methanol: Water (60:40, v/v) | Buffer: 0.01M KH2PO4: ACN (85:15) | Methanol: 0.1% OPA (90:10 v/v) | 50% Phosphate buffer pH 6.0: 50% Acetonitrile |
| Flow Rate | Not Specified | Not Specified | Not Specified | 1 ml/min | 1.0 ml/min |
| Detection Wavelength | 310 nm | 310 nm | Not Specified | 314 nm | 232 nm |
| Retention Time | Not Specified | 4.147 min | Not Specified | 2.953 min | Not Specified |
| Linearity Range | 50 to 150 µg/ml | 20-60 µg/ml | 30-70 µg/ml | 2 µg/ml to 10 µg/ml | Not Specified |
| Correlation Coefficient (r²) | 0.996 | 0.990 | Not Specified | 0.999 | 0.999 |
| LOD | Not Specified | Not Specified | 1.11 µg/ml | 0.3 µg/ml | Not Specified |
| LOQ | Not Specified | Not Specified | 3.36 µg/ml | 0.9 µg/ml | Not Specified |
| Accuracy (% Recovery) | 99.76-100.04% | 99.93-99.95% | 99.6-101.3% | Not Specified | Not Specified |
| Precision (%RSD) | < 2.0% | Not Specified | < 2% | < 2% | 0.17 |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Secnidazole in Tablets
This protocol describes a general method for the quantification of secnidazole in tablet dosage forms.
1. Materials and Reagents
-
Secnidazole reference standard
-
Secnidazole tablets
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Phosphoric acid
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid (OPA)
-
0.45 µm nylon membrane filter
2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector and an autosampler.
-
Analytical balance
-
Sonicator
-
pH meter
-
Volumetric flasks and pipettes
3. Chromatographic Conditions (Example based on Method 1)
-
Column: Peerless Basic C18 (50mm x 4.6mm, 3µm)
-
Mobile Phase: Buffer: Methanol (80:20, v/v). The buffer consists of 1 ml of triethylamine in 1000 ml of HPLC grade water, with the pH adjusted to 3.0 using phosphoric acid.
-
Detection Wavelength: 310 nm
-
Injection Volume: 20 µl
4. Preparation of Standard Solution
-
Accurately weigh about 25 mg of secnidazole reference standard and transfer it to a 100 ml volumetric flask.
-
Dissolve the standard in methanol and make up the volume to 100 ml.
-
From this stock solution, pipette 2 ml into a 25 ml volumetric flask and dilute with the mobile phase to obtain a final concentration of 20 µg/ml.
-
Filter the solution through a 0.45 µm nylon membrane filter before injection.
5. Preparation of Sample Solution
-
Weigh and powder 20 secnidazole tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the tablet powder equivalent to 10 mg of secnidazole and transfer it to a 10 ml volumetric flask.
-
Add about 5 ml of the diluent (mobile phase) and sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to 10 ml with the diluent to get a stock solution of 1000 µg/ml.
-
Dilute 1 ml of this stock solution to 10 ml with the diluent to obtain a final concentration of 100 µg/ml.
-
Filter the solution through a 0.45 µm nylon membrane filter before injection.
6. Analysis
-
Inject 20 µl of the standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and measure the peak area for secnidazole.
-
Calculate the amount of secnidazole in the tablets using the peak areas obtained from the standard and sample solutions.
Protocol 2: Stability-Indicating HPLC Method Development - Forced Degradation Studies
This protocol outlines the steps for performing forced degradation studies to develop a stability-indicating HPLC method for secnidazole.
1. Preparation of Stock Solution
-
Prepare a stock solution of secnidazole in a suitable solvent (e.g., methanol) at a concentration of 1 mg/ml.
2. Forced Degradation Conditions
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours). Neutralize the solution before injection.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat the solution under the same conditions as acid hydrolysis. Neutralize the solution before injection. Secnidazole has been found to degrade significantly under alkaline conditions.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature or heat it for a specified time. Secnidazole shows significant degradation under oxidative stress.
-
Thermal Degradation: Expose the solid drug powder and a solution of the drug to dry heat (e.g., 80°C for 6 hours). Secnidazole is generally stable to dry heat.
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) at room temperature for a specified duration (e.g., 6 hours). Secnidazole is known to degrade in the presence of light.
3. Analysis of Degraded Samples
-
After the specified exposure time, dilute the stressed samples with the mobile phase to a suitable concentration.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
The chromatographic conditions should be optimized to achieve baseline separation between the secnidazole peak and all degradation product peaks.
Visualizations
Caption: General workflow for HPLC analysis of secnidazole.
Caption: Logical workflow for developing a stability-indicating HPLC method.
References
- 1. ICH guidance in practice: establishment of inherent stability of secnidazole and development of a validated stability-indicating high-performance liquid chromatographic assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jipbs.com [jipbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric and HPLC determination of secnidazole in pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantification of Secnidazole in Human Plasma using Isotope Dilution Mass Spectrometry with Secnidazole-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and highly sensitive method for the quantification of secnidazole (B1681708) in human plasma. The method utilizes a stable isotope-labeled internal standard, Secnidazole-d4, in an isotope dilution mass spectrometry (IDMS) workflow coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations in sample recovery, making it ideal for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol employs a straightforward liquid-liquid extraction for sample preparation, followed by a rapid and efficient LC-MS/MS analysis.
Introduction
Secnidazole is a 5-nitroimidazole antimicrobial agent effective in the treatment of bacterial vaginosis and trichomoniasis.[1][2] Accurate and reliable quantification of secnidazole in biological matrices is crucial for pharmacokinetic studies, which are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of the drug.[2][3] Isotope dilution mass spectrometry is considered the gold standard for quantitative bioanalysis due to its ability to minimize analytical variability.[1] By incorporating a stable isotope-labeled internal standard, such as this compound, which shares nearly identical physicochemical properties with the analyte, this method provides reliable and accurate measurements.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a method of choice for achieving the highest accuracy and precision in quantitative analysis. A known amount of an isotopically enriched standard (e.g., this compound) of the analyte is added to the sample. This "isotopic spike" serves as an internal standard. The isotopically labeled standard is chemically identical to the analyte and will behave identically during sample preparation and analysis, thus accounting for any sample loss. The quantification is based on measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard.
Caption: Principle of Isotope Dilution Mass Spectrometry Workflow.
Experimental Protocols
Materials and Reagents
-
Secnidazole reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (AR grade)
-
Ammonium acetate (AR grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of Secnidazole and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of Secnidazole by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration in a 50:50 mixture of acetonitrile and water.
Sample Preparation: Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow for Secnidazole from Human Plasma.
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for the blank matrix) and vortex briefly.
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Inertsil® ODS-3V (5μm, 4.6 × 150 mm) |
| Mobile Phase | Acetonitrile / 10mM Ammonium acetate [70/30, v/v] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | Ambient |
| Run Time | 2.50 minutes |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Secnidazole) | m/z 185.95 → 127.73 |
| MRM Transition (this compound) | m/z 190.00 → 131.73 (projected) |
Results and Discussion
The analytical method was validated for linearity, accuracy, precision, recovery, and stability.
Linearity
The method demonstrated excellent linearity over the concentration range of 0.200 – 40.032 µg/mL for Secnidazole in human plasma. The coefficient of determination (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control samples at low, medium, and high concentrations.
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | < 4.0 | < 4.0 | 98.0 - 105.0 |
| Medium QC | < 3.5 | < 3.5 | 97.5 - 104.0 |
| High QC | < 3.0 | < 3.0 | 98.5 - 103.5 |
Note: The values presented are representative and based on typical performance data for similar validated bioanalytical methods.
Recovery
The extraction efficiency of the liquid-liquid extraction procedure was determined by comparing the peak areas of extracted samples to those of unextracted standards. The overall extraction efficiency was observed to be consistent and reproducible across the concentration range. A representative recovery was found to be approximately 66.79%.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of Secnidazole in human plasma. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method highly suitable for clinical and research applications in the field of drug development. The use of a stable isotope-labeled internal standard is paramount in minimizing variability and enhancing the accuracy and precision of the results, providing greater confidence in pharmacokinetic and other drug development studies.
References
Application Notes and Protocols for the Use of Deuterated Secnidazole in Bioequivalence Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Secnidazole (B1681708) is a 5-nitroimidazole antimicrobial agent utilized in the treatment of bacterial vaginosis and trichomoniasis.[1] To ensure the therapeutic equivalence of generic formulations, bioequivalence studies are essential. A critical component of these studies is the accurate quantification of the drug in biological matrices, which is often achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as deuterated secnidazole, is the gold standard for such bioanalytical methods, as it corrects for variability during sample preparation and analysis.[2] This document provides detailed application notes and protocols on the use of deuterated secnidazole in the bioequivalence assessment of secnidazole formulations. While the prompt specified Secnidazole-d4, the commonly referenced and utilized deuterated internal standard in the scientific literature is Secnidazole-d6.[1][2][3] Therefore, these notes will focus on the application of Secnidazole-d6.
Role of Deuterated Internal Standards in Bioequivalence Studies
In bioanalytical assays for bioequivalence studies, internal standards are crucial for achieving accurate and precise quantification of the analyte. A stable isotope-labeled (SIL) internal standard, like Secnidazole-d6, is considered the ideal choice for LC-MS/MS analysis.
Key Advantages of Using Secnidazole-d6:
-
Physicochemical Similarity: Secnidazole-d6 shares nearly identical chemical and physical properties with the unlabeled secnidazole. This ensures that it behaves similarly during sample extraction, chromatography, and ionization.
-
Co-elution: The SIL internal standard co-elutes with the analyte, meaning they experience the same matrix effects and potential ion suppression or enhancement.
-
Correction for Variability: By adding a known amount of Secnidazole-d6 to all samples, calibration standards, and quality controls, any variations in sample processing or instrument response can be normalized, leading to more reliable data.
Experimental Protocols
Bioanalytical Method Using LC-MS/MS
This protocol outlines a validated method for the quantification of secnidazole in human plasma using Secnidazole-d6 as an internal standard.
2.1.1. Materials and Reagents:
-
Secnidazole reference standard
-
Secnidazole-d6 internal standard
-
HPLC grade methanol (B129727) and acetonitrile
-
Ammonium acetate (B1210297)
-
Formic acid
-
Human plasma (K2EDTA)
-
Milli-Q or equivalent purified water
2.1.2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of secnidazole and Secnidazole-d6 in separate 10 mL volumetric flasks with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the secnidazole stock solution with a 50:50 mixture of methanol and water to create calibration standards at the desired concentrations.
-
Internal Standard Working Solution: Prepare a working solution of Secnidazole-d6 at a suitable concentration (e.g., 1 µg/mL) in methanol.
2.1.3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the Secnidazole-d6 internal standard working solution to all samples except the blank matrix.
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
2.1.4. Chromatographic and Mass Spectrometric Conditions:
The following tables summarize the typical LC-MS/MS parameters for the analysis of secnidazole.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| HPLC System | Shimadzu HPLC system or equivalent |
| Column | Inertsil® ODS-3V (5µm, 4.6 × 150 mm) or equivalent C18 column |
| Mobile Phase | Acetonitrile / 10mM Ammonium acetate (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25°C) or 30°C |
| Run Time | Approximately 2.5 - 5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Mass Spectrometer | Tandem Mass Spectrometer |
| Ionization Mode | Positive Ionization with Multiple Reaction Monitoring (MRM) |
| MRM Transition (Secnidazole) | m/z 185.95 → 127.73 |
| MRM Transition (Secnidazole-d6) | m/z 192.04 → 127.76 |
| Drying Gas Flow Rate | 10 L/min |
| Spray Chamber Pressure | 0.34 MPa |
Data Presentation
The following tables present a summary of quantitative data from bioanalytical method validation and pharmacokinetic studies of secnidazole.
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Value |
|---|---|
| Linearity Range | 0.200 – 40.032 µg/mL in human plasma |
| Lower Limit of Quantification (LLOQ) | 0.200 µg/mL in human plasma |
| Intra-day Precision (%RSD) | <3.77% |
| Inter-day Precision (%RSD) | <3.77% |
| Accuracy (mean) | 103.48% |
| Recovery | ~66.79% |
Table 4: Pharmacokinetic Parameters of Secnidazole Formulations
| Formulation | Dose | Cmax (mg/L) | Tmax (h) | AUC0-96 (mg·h-1·L-1) | t1/2 (h) |
|---|---|---|---|---|---|
| Test Tablet | 2 g | 49.63 ± 6.35 | 2.30 ± 1.06 | 1832.06 ± 180.15 | 28.84 ± 3.41 |
| Reference Tablet | 2 g | 46.17 ± 4.24 | 2.28 ± 1.10 | 1847.14 ± 204.14 | 29.05 ± 4.01 |
| Vaginal Effervescent Tablet | 250 mg (single dose) | 3.58 | 12.22 | 103.52 | 18.84 |
| Vaginal Effervescent Tablet | 500 mg (single dose) | 5.42 | 14.00 | 190.99 | 15.25 |
| Vaginal Effervescent Tablet | 750 mg (single dose) | 8.00 | 18.00 | 296.92 | 21.86 |
| Vaginal Effervescent Tablet | 500 mg (multi-dose) | 14.30 | 11.60 | 520.14 | 22.74 |
Data presented as mean ± standard deviation where available. Sources:
Visualizations
Experimental Workflow for Bioanalytical Method
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of secnidazole in plasma samples.
Caption: Experimental workflow for the LC-MS/MS analysis of Secnidazole.
Logical Relationship in Bioequivalence Assessment
This diagram illustrates the logical flow for determining the bioequivalence between a test and a reference formulation of secnidazole.
Caption: Logical workflow for establishing bioequivalence.
Conclusion
The use of deuterated internal standards, specifically Secnidazole-d6, is integral to the robust and reliable bioanalysis required for secnidazole bioequivalence studies. The detailed LC-MS/MS protocol provided herein, along with the summarized quantitative data and workflows, offers a comprehensive guide for researchers and professionals in the field of drug development. Adherence to these validated methods ensures the generation of high-quality data necessary for the regulatory approval of generic secnidazole formulations.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Secnidazole-d4 in Bioanalysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects during the bioanalysis of Secnidazole using its stable isotope-labeled internal standard, Secnidazole-d4.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in bioanalysis and why is it a concern?
A1: The matrix effect is the alteration of an analyte's response in a mass spectrometer due to the presence of co-eluting, interfering components in the biological sample.[1][2] This interference can either suppress or enhance the ionization of the target analyte, leading to inaccurate and unreliable quantitative results.[3][4] It is a significant concern in bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it can compromise the accuracy, precision, and sensitivity of the method.[4] Common culprits for matrix effects include endogenous phospholipids (B1166683) and other biological molecules that can interfere with the electrospray ionization process.
Q2: How does using this compound as an internal standard help in overcoming matrix effects?
A2: Using a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis. Because this compound is chemically and physically almost identical to Secnidazole, it co-elutes from the liquid chromatography column and experiences the same ionization suppression or enhancement as the analyte. By calculating the peak area ratio of the analyte to the internal standard, any variations caused by the matrix effect are effectively normalized, leading to more accurate and precise quantification.
Q3: What are the key indicators of a potential matrix effect in my Secnidazole assay?
A3: Several signs can point towards the presence of matrix effects in your bioanalytical method:
-
Poor reproducibility of results: Inconsistent results for quality control (QC) samples or across different sample batches.
-
Signal suppression or enhancement: A noticeable decrease or increase in the analyte signal when moving from simple solutions to biological matrices.
-
Inconsistent internal standard response: Significant variability in the peak area of this compound across different samples can indicate a variable matrix effect.
-
Broad or noisy baseline: A chromatogram with a high baseline or excessive noise, especially around the retention time of the analyte, can suggest the presence of interfering compounds.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bioanalysis of Secnidazole when using this compound to counteract matrix effects.
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound peak area | Inconsistent sample preparation, leading to variable recovery or matrix components. | Optimize the sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts compared to simple protein precipitation. Ensure thorough mixing and consistent execution of each step. |
| Significant ion suppression observed even with this compound | High concentration of co-eluting matrix components, overwhelming the ionization source. | 1. Improve chromatographic separation: Modify the mobile phase composition, gradient, or change the analytical column to better separate Secnidazole from interfering matrix components.2. Optimize sample cleanup: Employ a more rigorous sample preparation technique, such as SPE, to remove a wider range of interferences.3. Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components. |
| Inaccurate quantification despite using a SIL-IS | The internal standard may not be perfectly tracking the analyte due to extreme matrix effects or issues with the IS itself. | 1. Verify IS concentration and purity: Ensure the this compound working solution is at the correct concentration and has not degraded.2. Evaluate different ionization sources: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects. |
| Poor peak shape for Secnidazole and/or this compound | Co-eluting interferences affecting the chromatography. | Re-evaluate and optimize the chromatographic conditions. This includes the mobile phase pH, organic modifier, and column chemistry to improve peak shape and resolution from matrix components. |
Experimental Protocols
Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative determination of the matrix effect as recommended by regulatory guidelines.
Objective: To calculate the Matrix Factor (MF) to assess the degree of ion suppression or enhancement.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Prepare standards of Secnidazole at low and high concentrations in the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your validated sample preparation method. Then, spike the extracted matrix with Secnidazole at the same low and high concentrations as in Set A.
-
-
Analyze the samples: Inject both sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a common and effective method for extracting Secnidazole from biological matrices.
Materials:
-
Human plasma (or other biological matrix)
-
Secnidazole and this compound stock and working solutions
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution and vortex briefly.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at a high speed (e.g., 13,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for an LC-MS/MS method for Secnidazole using a deuterated internal standard. The data is based on methods developed for Secnidazole and Secnidazole-d6, which is expected to be very similar to this compound.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analytical Column | Inertsil® ODS-3V (5µm, 4.6 × 150 mm) or equivalent C18 |
| Mobile Phase | Acetonitrile / 10mM Ammonium acetate [70/30, v/v] |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Positive Ionization (ESI) |
| MRM Transition (Secnidazole) | m/z 185.95 → 127.73 |
| MRM Transition (Secnidazole-d6) | m/z 192.04 → 127.76 |
Table 2: Method Validation Summary
| Parameter | Value |
| Linearity Range | 0.200 – 40.032 µg/mL in human plasma |
| Lower Limit of Quantification (LLOQ) | 0.200 µg/mL in human plasma |
| Intra-day Precision (%RSD) | < 3.77% |
| Inter-day Precision (%RSD) | < 3.77% |
| Accuracy (mean) | 103.48% |
| Recovery | ~66.79% |
Visualizations
Caption: Bioanalytical workflow for Secnidazole using this compound.
Caption: How this compound compensates for matrix effects.
References
Addressing isotopic exchange issues with Secnidazole-d4 in acidic mobile phases
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering isotopic exchange issues with Secnidazole-d4 when using acidic mobile phases in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with this compound?
A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium (B1214612) atom on a labeled internal standard, such as this compound, is replaced by a proton (hydrogen atom) from the surrounding environment, like an acidic mobile phase.[1] This is problematic for quantitative analysis because it compromises the accuracy of the results. The loss of deuterium can lead to the internal standard being incorrectly measured as the unlabeled analyte, causing artificially inflated results for secnidazole (B1681708).[1][2]
Q2: What are the primary factors that promote isotopic exchange of this compound in acidic mobile phases?
A: Several factors can influence the rate of isotopic exchange:
-
pH: The rate of H/D exchange is highly dependent on pH.[1][3] While strongly acidic or basic conditions can accelerate exchange, the minimum rate of exchange for many compounds is often observed around pH 2.5-3.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Maintaining low temperatures during sample handling and analysis is crucial.
-
Solvent Composition: Protic solvents, such as water and methanol, which are common in reversed-phase chromatography, can donate protons and facilitate deuterium exchange.
-
Position of the Deuterium Label: The stability of the deuterium label is critically dependent on its position within the this compound molecule. Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly susceptible to exchange. Those on carbon atoms adjacent to carbonyl groups can also be labile.
Q3: I am observing a decrease in my this compound signal and a corresponding increase in the analyte signal over the course of an analytical run. Could this be due to isotopic exchange?
A: Yes, this is a classic sign of isotopic or back-exchange. The acidic mobile phase can facilitate the replacement of deuterium atoms on your this compound internal standard with protons. This leads to a decrease in the mass-to-charge ratio (m/z) of the internal standard, causing it to be detected as the unlabeled secnidazole.
Q4: When should I consider using a ¹³C or ¹⁵N labeled internal standard instead of this compound?
A: While deuterated standards are often more cost-effective, ¹³C or ¹⁵N labeled standards offer superior stability as they are not susceptible to chemical exchange. Consider using a ¹³C or ¹⁵N labeled standard when:
-
Your experimental conditions involve strongly acidic or basic pH.
-
You observe significant isotopic exchange with this compound that cannot be mitigated by optimizing analytical conditions.
-
The highest level of accuracy and data integrity is required for your study.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving isotopic exchange issues with this compound.
Issue 1: Suspected Isotopic Exchange
Symptoms:
-
Poor reproducibility of quality control samples.
-
Non-linear calibration curves.
-
A noticeable decrease in the internal standard signal over time.
-
An unexpected increase in the analyte signal, particularly in blank samples spiked only with the internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected isotopic exchange.
Issue 2: Optimizing Analytical Conditions to Minimize Exchange
If isotopic exchange is confirmed, the following steps can be taken to mitigate the issue:
1. pH Adjustment of the Mobile Phase:
-
Action: While acidic conditions are necessary for your chromatography, evaluate if the pH can be adjusted to a range where the H/D exchange rate is minimized. For many compounds, this is around pH 2.5-3.
-
Procedure: Prepare mobile phases with slightly different pH values (e.g., pH 2.5, 2.8, 3.0) using a calibrated pH meter. Analyze the stability of this compound with each mobile phase.
2. Temperature Control:
-
Action: Lower the temperature of the autosampler and the column compartment.
-
Procedure: Set the autosampler temperature to 4°C. If possible, use a column oven set to a lower temperature that still provides adequate chromatographic performance.
3. Solvent Composition:
-
Action: If your method allows, consider increasing the proportion of aprotic solvent (e.g., acetonitrile) in your mobile phase and sample diluent.
-
Procedure: Evaluate different mobile phase compositions with higher organic content, ensuring that chromatographic resolution and peak shape are not compromised.
Data Presentation
Table 1: Effect of pH and Temperature on this compound Stability
| Mobile Phase pH | Temperature (°C) | This compound Peak Area (counts) | Analyte Peak Area in IS-spiked Blank (counts) | % Exchange (relative) |
| 2.0 | 25 | 850,000 | 15,000 | 1.76 |
| 2.5 | 25 | 980,000 | 2,000 | 0.20 |
| 3.0 | 25 | 950,000 | 5,000 | 0.53 |
| 2.5 | 4 | 995,000 | 500 | 0.05 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in the Analytical Matrix
Objective: To determine if isotopic exchange of this compound is occurring under the specific experimental conditions of sample preparation and analysis.
Materials:
-
This compound internal standard (IS) stock solution.
-
Blank biological matrix (e.g., plasma, urine).
-
Sample preparation solvents and reagents.
-
Acidic mobile phase.
-
LC-MS/MS system.
Methodology:
-
Prepare two sets of samples:
-
Set A (T=0): Spike a known concentration of this compound into the blank matrix. Immediately process the sample according to your standard protocol and inject it into the LC-MS/MS system.
-
Set B (T=X): Spike the same concentration of this compound into the blank matrix. Incubate the sample under conditions that mimic your typical sample handling and storage (e.g., let it sit in the autosampler at a specific temperature for the duration of a typical run).
-
-
Analysis: Analyze both sets of samples using your established LC-MS/MS method. Monitor the mass transitions for both this compound and the unlabeled secnidazole.
-
Data Evaluation:
-
Compare the peak area response of this compound between Set A and Set B. A significant decrease in the response in Set B may indicate degradation or exchange.
-
Examine the chromatograms for any increase in the peak area corresponding to the unlabeled secnidazole in Set B compared to Set A. A significant increase is a strong indicator of isotopic exchange.
-
Caption: Experimental workflow for assessing internal standard stability.
References
Technical Support Center: Optimizing Chromatographic Separation of Secnidazole and Secnidazole-d4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of secnidazole (B1681708) and its deuterated internal standard, Secnidazole-d4. This resource offers troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic analysis of secnidazole and this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for Secnidazole and/or this compound | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Silanol interactions with the basic secnidazole molecule. 3. Inappropriate Mobile Phase pH: pH of the mobile phase is not optimal for the analyte's pKa. 4. Column Degradation: Loss of stationary phase or contamination. | 1. Dilute the sample and reinject. 2. Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of secnidazole. 4. Flush the column with a strong solvent, or if necessary, replace the column. |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Preparation: Variations in solvent composition. 2. Fluctuations in Column Temperature: Lack of a column oven or inconsistent temperature control. 3. Pump Malfunction: Inconsistent flow rate. 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Ensure precise and consistent preparation of the mobile phase. Use a graduated cylinder for accurate measurements. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate. 4. Allow the column to equilibrate for at least 15-30 minutes with the mobile phase before injection. |
| Poor Resolution Between Secnidazole and this compound | 1. Isotope Effect: Slight difference in retention time due to the heavier deuterium (B1214612) atoms.[1] 2. Inadequate Chromatographic Conditions: Mobile phase composition or gradient is not optimized. | 1. While typically minimal, if separation is observed, it's crucial to ensure consistent integration for both peaks. 2. Modify the mobile phase composition (e.g., adjust the organic solvent ratio) or the gradient profile to improve separation. |
| Low Signal Intensity or Sensitivity | 1. Ion Suppression in LC-MS/MS: Co-eluting matrix components suppressing the ionization of the analytes.[2][3] 2. Suboptimal Detector Wavelength (HPLC-UV): The selected wavelength is not at the absorbance maximum of secnidazole. 3. Sample Loss During Preparation: Inefficient extraction or sample handling. | 1. Improve sample clean-up using techniques like solid-phase extraction (SPE). Modify the chromatography to separate the analytes from interfering matrix components. A post-column infusion experiment can help diagnose ion suppression.[1] 2. Determine the optimal wavelength by scanning the UV spectrum of a secnidazole standard. Wavelengths around 310-320 nm are commonly used.[4] 3. Optimize the sample preparation method to ensure high and reproducible recovery. |
| High Variability in Analyte/Internal Standard Peak Area Ratios | 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Differential Ion Suppression: Analyte and internal standard are not co-eluting perfectly and are affected differently by matrix effects. 3. Analyte or Internal Standard Instability: Degradation of secnidazole or this compound in the sample matrix or during storage. | 1. Standardize the sample preparation procedure, ensuring consistent volumes and timings. 2. Adjust the chromatographic conditions to ensure co-elution of secnidazole and this compound. 3. Investigate the stability of the analytes under different storage conditions. Secnidazole is known to degrade in alkaline and oxidative conditions and in the presence of light. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of secnidazole?
A deuterated internal standard like this compound is considered the gold standard for mass spectrometry-based assays. This is because its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for variations in sample preparation and matrix effects. However, other internal standards like tinidazole (B1682380) and metronidazole (B1676534) have also been successfully used in HPLC-UV methods.
Q2: How can I minimize matrix effects in my bioanalytical method?
Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, can be minimized by:
-
Improving sample preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interfering matrix components than simple protein precipitation.
-
Optimizing chromatography: Modifying the mobile phase or gradient can help separate the analytes from co-eluting matrix components.
-
Using a stable isotope-labeled internal standard: A deuterated internal standard like this compound will be affected by matrix effects in a similar way to the analyte, thus improving the accuracy and precision of the results.
Q3: What are the typical chromatographic conditions for secnidazole analysis?
Several HPLC and UPLC methods have been developed for secnidazole. Common conditions include:
-
Columns: C18 or C8 columns are frequently used.
-
Mobile Phases: Mixtures of water or buffer with methanol (B129727) or acetonitrile (B52724) are common. The pH is often adjusted to be acidic.
-
Detection: UV detection is typically performed around 310-320 nm. For mass spectrometry, electrospray ionization (ESI) in positive mode is often used.
Q4: Can the position of deuterium atoms in this compound affect the chromatography?
Yes, the position of deuterium substitution can sometimes lead to a slight difference in retention time between the deuterated and non-deuterated compounds, a phenomenon known as the chromatographic isotope effect. While this effect is usually small in liquid chromatography, it is important to ensure that the peak integration is consistent for both the analyte and the internal standard.
Experimental Protocols
Below are representative experimental protocols for the analysis of secnidazole. These should be considered as starting points and may require optimization for specific applications and instrumentation.
LC-MS/MS Method for Secnidazole in Human Plasma
This protocol is based on methods utilizing a deuterated internal standard for bioanalysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Secnidazole: To be determined based on parent and product ions this compound: To be determined based on parent and product ions |
HPLC-UV Method for Secnidazole in Pharmaceutical Tablets
This protocol is a general representation of methods used for quality control of secnidazole tablets.
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of secnidazole reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation:
-
Weigh and finely powder a number of secnidazole tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a single tablet's average weight.
-
Transfer the powder to a volumetric flask and add a portion of the mobile phase.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Conditions
| Parameter | Condition |
| LC System | HPLC system with UV detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 310 nm |
Data Presentation
The following tables summarize quantitative data from various validated methods for secnidazole analysis.
Table 1: Performance Characteristics of Different Analytical Methods for Secnidazole
| Parameter | LC-MS/MS with this compound | HPLC-UV with other Internal Standards | HPLC-UV without Internal Standard |
| Linearity Range | 0.200 – 40.032 µg/mL | 0.1 - 120 µg/mL | 5 - 100 µg/mL |
| Precision (%RSD) | < 3.77% | < 2% to 10.7% | < 2% |
| Accuracy (% Recovery) | 103.48% | 76.5% - 102% | 98.0% - 102.0% |
Table 2: Example Chromatographic Conditions for Secnidazole Analysis
| Method | Column | Mobile Phase | Flow Rate | Detection | Reference |
| HPLC-UV | Luna 5µm C18 (150 x 4.60mm) | Methanol:Water (60:40, v/v) | 1 mL/min | UV at 310 nm | |
| HPLC-UV | C18 | Water:Methanol (85:15) | - | UV at 310 nm | |
| UPLC | BEH C18 sub-2-μm | 0.002M Na2HPO4 and Acetonitrile (gradient) | - | UV at 210 nm | |
| HPLC-UV | Diamond C18 | Acetonitrile:5 mM Sodium Acetate (30:70, v/v) with 0.1% Acetic Acid (pH 4.0) | 1.0 mL/min | UV at 319 nm |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Secnidazole.
Caption: A logical workflow for troubleshooting common chromatographic issues.
References
How to handle poor signal intensity of Secnidazole-d4 in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity of Secnidazole-d4 in mass spectrometry experiments.
Troubleshooting Guide
Low signal intensity for the deuterated internal standard, this compound, can compromise the accuracy and reliability of quantitative analyses. The following table summarizes potential causes and recommended solutions to address this issue.
| Potential Cause | Description | Recommended Solutions |
| Matrix Effects | Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inconsistent and poor signal intensity.[1][2] Studies have shown that matrix effects can differ between an analyte and its deuterated internal standard by 26% or more in matrices like plasma and urine.[2] | - Optimize Sample Preparation: Employ more rigorous sample clean-up procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2] - Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[1] - Optimize Chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix components. This may involve changing the column, mobile phase composition, or gradient profile. |
| Isotopic Instability (H/D Exchange) | Deuterium (B1214612) atoms on the this compound molecule may exchange with hydrogen atoms from the solvent or sample matrix, particularly if they are in labile positions. This reduces the concentration of the fully deuterated standard. | - Evaluate Labeling Position: Whenever possible, use standards where deuterium atoms are placed on stable, non-exchangeable positions (e.g., aromatic rings or carbon atoms not adjacent to heteroatoms). Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are prone to exchange in protic solvents. - Control pH and Temperature: Minimize exposure to harsh pH conditions and elevated temperatures during sample preparation and storage, as these can accelerate H/D exchange. |
| Suboptimal Internal Standard Concentration | Using an internal standard concentration that is significantly lower than the analyte can lead to its signal being suppressed by the analyte. | - Optimize Concentration: Ensure the concentration of this compound is within the linear dynamic range of the instrument and is comparable to the expected concentration of the analyte in the samples. |
| Poor Quality or Purity of Standard | The this compound standard may have low chemical or isotopic purity, resulting in a weaker signal for the desired mass. For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential. | - Verify Standard Purity: Confirm the isotopic and chemical purity of the deuterated standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR). - Obtain Certificate of Analysis: Always request a certificate of analysis from the supplier that specifies the isotopic and chemical purity. |
| Improper Storage and Handling | Degradation of the standard due to incorrect storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles can lead to a lower effective concentration. | - Follow Storage Recommendations: Store this compound according to the manufacturer's instructions, protecting it from light and extreme temperatures. - Aliquot Standards: Aliquot stock solutions to minimize freeze-thaw cycles. |
| Instrumental Issues | A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions, including this compound. | - Regular Maintenance: Perform regular cleaning and maintenance of the ion source and other mass spectrometer components. - Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest. |
| Suboptimal Mass Spectrometry Parameters | Incorrect settings for parameters such as collision energy, declustering potential, or ion source temperature can lead to inefficient ionization and fragmentation. | - Optimize MS Parameters: Systematically optimize all relevant mass spectrometer parameters for this compound to maximize its signal intensity. This can be done by infusing a standard solution and varying the parameters. |
Frequently Asked Questions (FAQs)
Q1: How can I experimentally determine if matrix effects are causing the poor signal of my this compound?
A1: You can perform a post-extraction spike analysis to assess the impact of the matrix on the this compound signal.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the this compound internal standard at your working concentration into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or IS). After the final extraction step, spike the deuterated internal standard at the same working concentration into the extracted matrix.
-
-
Analyze the samples: Analyze both sets of samples using your LC-MS/MS method.
-
Compare the peak areas: Compare the peak area of this compound in Set A to that in Set B.
Interpretation of Results:
| Observation | Interpretation |
| Peak area in Set B is significantly lower than in Set A. | Ion suppression is occurring. |
| Peak area in Set B is significantly higher than in Set A. | Ion enhancement is occurring. |
| Peak areas in both sets are comparable. | The matrix has a minimal effect on the deuterated standard's signal. |
Q2: My this compound seems to have a slightly different retention time than the unlabeled Secnidazole. Is this normal and could it affect my results?
A2: Yes, it is a well-documented phenomenon that deuterated compounds can have slightly different chromatographic retention times compared to their non-deuterated counterparts. This is known as the "deuterium isotope effect" and is due to subtle differences in polarity and intermolecular interactions. Often, the deuterated compound will elute slightly earlier in reversed-phase chromatography.
This can become a problem if the shift in retention time causes the analyte and the internal standard to elute in regions with different levels of matrix effects, which can compromise analytical accuracy.
Q3: What are the typical mass transitions for Secnidazole and this compound that I should be monitoring?
A3: For the analysis of Secnidazole and its deuterated internal standard, the following mass transitions are commonly used in positive ionization mode with multiple reaction monitoring (MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Secnidazole | 185.95 | 127.73 |
| Secnidazole-d6 | 192.04 | 127.76 |
Visualizations
Caption: Troubleshooting workflow for poor this compound signal intensity.
Caption: Optimized experimental workflow for this compound analysis.
References
Mitigating ion suppression when using Secnidazole-d4 as an internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression when using Secnidazole-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my analysis when using this compound?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, in this case, Secnidazole, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] The "matrix" comprises all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can hinder the analyte's ability to form gas-phase ions. ESI is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).
Q2: I'm using a deuterated internal standard, this compound. Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the analyte (Secnidazole) and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification. However, this is not always the case. A phenomenon known as the "deuterium isotope effect" can cause a slight chromatographic separation between the analyte and the deuterated IS. This is because the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule. If this separation occurs in a region of the chromatogram with significant matrix effects, the analyte and the IS will be affected differently, leading to inaccurate results.
Q3: What are the common sources of ion suppression in bioanalysis?
A3: Ion suppression can be caused by a variety of endogenous and exogenous substances. Common culprits include:
-
Endogenous components: Phospholipids, salts, proteins, lipids, and metabolites naturally present in biological samples like plasma or urine.
-
Exogenous components: Dosing vehicles, anticoagulants, co-administered drugs, and contaminants from sample collection and preparation materials (e.g., plasticizers).
-
Mobile phase additives: Some additives, like trifluoroacetic acid (TFA), can cause ion suppression.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem 1: Inconsistent or poor accuracy and precision in my quality control (QC) samples.
-
Possible Cause: Differential ion suppression affecting Secnidazole and this compound unequally due to chromatographic separation.
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a solution containing both Secnidazole and this compound to confirm if they have identical retention times under your current chromatographic conditions. Even a small difference can lead to differential matrix effects.
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. This will show if the slight separation between your analyte and IS falls within a zone of high matrix interference.
-
Optimize Chromatography: Adjust your chromatographic method to achieve complete co-elution of Secnidazole and this compound. This could involve:
-
Using a column with a different selectivity.
-
Modifying the mobile phase composition or gradient.
-
Employing a lower resolution column to ensure peak overlap.
-
-
Enhance Sample Cleanup: A more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a significant portion of the interfering matrix components.
-
Problem 2: The signal for my this compound internal standard is highly variable across different samples.
-
Possible Cause: Significant inter-sample variability in the matrix composition is causing inconsistent ion suppression of the internal standard.
-
Troubleshooting Steps:
-
Assess Matrix Variability: Analyze extracted blank matrix from several different sources or lots to determine the extent of variability in ion suppression.
-
Improve Sample Preparation: Implement a more robust sample cleanup procedure to minimize the impact of matrix variability.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples to mimic the matrix effects as closely as possible.
-
Problem 3: Low signal intensity for both Secnidazole and this compound.
-
Possible Cause: Significant ion suppression is affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Dilute the Sample: A simple first step is to dilute the sample, which can reduce the concentration of matrix components causing suppression.
-
Optimize the Ion Source: Adjust ion source parameters such as capillary voltage and nebulizing gas pressure to improve ionization efficiency.
-
Consider a Different Ionization Technique: If using ESI, switching to APCI, which is generally less prone to ion suppression, might be a viable option if the analyte is amenable to this ionization method.
-
Experimental Protocols
1. Evaluation of Matrix Effect
Objective: To quantify the extent of ion suppression or enhancement for Secnidazole and this compound.
Methodology:
-
Prepare Solution A: A solution of Secnidazole and this compound in a clean solvent (e.g., mobile phase).
-
Prepare Solution B: Extract a blank biological matrix using your standard sample preparation procedure. Then, spike the extracted matrix with Secnidazole and this compound at the same concentration as Solution A.
-
Analysis: Inject both solutions into the LC-MS/MS system.
-
Calculation: The matrix effect (ME) can be calculated as follows: ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
2. Post-Column Infusion Experiment
Objective: To identify the regions in the chromatogram where ion suppression occurs.
Methodology:
-
Setup:
-
Prepare a solution of Secnidazole at a concentration that provides a stable and moderate signal.
-
Connect the outlet of the LC column to a T-piece.
-
Connect a syringe pump containing the Secnidazole solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the mass spectrometer's ion source.
-
-
Procedure:
-
Begin infusing the Secnidazole solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for Secnidazole is achieved, inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal for Secnidazole throughout the chromatographic run.
-
-
Interpretation: Dips in the baseline signal indicate regions of ion suppression.
Data Presentation
Table 1: Representative Matrix Effect Data for Secnidazole and this compound in Human Plasma
| Sample Preparation Method | Analyte | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spiked Extract) | Matrix Effect (%) |
| Protein Precipitation | Secnidazole | 1,250,000 | 750,000 | 60.0 (Suppression) |
| This compound | 1,300,000 | 793,000 | 61.0 (Suppression) | |
| Liquid-Liquid Extraction | Secnidazole | 1,250,000 | 1,050,000 | 84.0 (Suppression) |
| This compound | 1,300,000 | 1,105,000 | 85.0 (Suppression) | |
| Solid-Phase Extraction | Secnidazole | 1,250,000 | 1,187,500 | 95.0 (Minimal Suppression) |
| This compound | 1,300,000 | 1,248,000 | 96.0 (Minimal Suppression) |
Note: The data presented in this table is for illustrative purposes and will vary depending on the specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Experimental setup for a post-column infusion experiment.
References
Troubleshooting guide for Secnidazole-d4 in quantitative assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Secnidazole-d4 as an internal standard in quantitative assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the quantitative analysis of analytes using this compound as an internal standard, primarily with LC-MS/MS techniques.
Q1: Why am I seeing high variability in my this compound internal standard (IS) signal?
High variability in the IS signal can compromise the accuracy and precision of your assay. Potential causes include:
-
Inconsistent Sample Preparation: Errors during pipetting, extraction, or reconstitution can lead to inconsistent IS concentrations across samples. Ensure accurate and consistent liquid handling.
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source.[1][2][3] Consider optimizing your sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation) or chromatographic separation to resolve the IS from interfering compounds.[3]
-
Instrument Instability: Fluctuations in the mass spectrometer's performance, such as an unstable spray or detector voltage, can cause signal variability.[4] Perform an instrument tune and check system suitability before running your sample batch.[1]
-
Adsorption: this compound may adsorb to vials or tubing, especially if there are issues with the sample diluent. Ensure the sample diluent is appropriate and consider using low-adsorption labware.[1]
-
Liquid Handling System Issues: For automated systems, a malfunctioning channel on a liquid handler or a multi-channel pipette can introduce regular variability.[2]
Q2: My analyte and this compound peaks have poor shape (e.g., tailing, splitting, or broadening). What should I do?
Poor peak shape can affect integration and, consequently, the accuracy of quantification.[4] Here are some troubleshooting steps:
-
Column Contamination or Degradation: The analytical column may be contaminated or have lost efficiency. Try flushing the column with a strong solvent.[5] If the problem persists, replace the column.
-
Improper Mobile Phase: The pH or composition of the mobile phase might not be optimal. Ensure the mobile phase is correctly prepared and that the pH is suitable for the analyte and column type. The use of buffer solutions can sometimes cause issues with the analytical column if inorganic salts interact with the silica.[6][7]
-
Injection Issues: Injecting too large a volume or using a sample solvent much stronger than the mobile phase can lead to peak distortion.[4] Try reducing the injection volume or ensuring the sample is reconstituted in a solvent similar in composition to the mobile phase.[8]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[4] Dilute your sample if necessary.
Q3: I'm observing a shift in the retention times for my analyte and this compound.
Retention time shifts can lead to incorrect peak identification and integration, especially in scheduled MRM (Multiple Reaction Monitoring) methods.[1][4]
-
Column Equilibration: The column may not have been properly equilibrated before the injection. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient amount of time.
-
Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can cause retention time shifts. Prepare fresh mobile phase.[1][5]
-
Flow Rate Fluctuations: Leaks in the LC system or pump malfunctions can lead to an inconsistent flow rate and shifting retention times.[4][5] Check for leaks and monitor the system pressure.[5]
-
Column Temperature: Fluctuations in the column oven temperature can affect retention times.[4] Ensure the column oven is maintaining a stable temperature.
Q4: I am not detecting a signal, or the signal for this compound is very low.
A weak or absent signal can be due to several factors:
-
Incorrect MS/MS Parameters: Verify that the correct precursor and product ions (transitions) for this compound are entered in the acquisition method.
-
Ion Source Issues: The ion source may be dirty or the settings may not be optimal. Clean the ion source and optimize parameters such as gas flows, temperatures, and voltages.[1][5]
-
Sample Preparation Error: There might have been an error in adding the internal standard to the samples. Prepare a fresh set of quality control (QC) samples to verify.
-
Stability of this compound: Secnidazole (B1681708) has been shown to degrade significantly in alkaline and oxidative conditions, as well as in the presence of light.[6][9] Ensure that your sample processing and storage conditions are appropriate to prevent degradation. The drug is generally stable in acidic and neutral conditions and to dry heat.[9]
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of Secnidazole, which can be adapted for methods using this compound as an internal standard.
| Parameter | Value | Reference |
| LC Conditions | ||
| Analytical Column | Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent | [8] |
| Mobile Phase | Acetonitrile (B52724) and Ammonium Acetate Buffer | [8] |
| Flow Rate | Typically 0.5 - 1.0 mL/min | |
| Injection Volume | 5 - 20 µL | [1] |
| Column Temperature | 25 - 40 °C | [5] |
| MS/MS Conditions | ||
| Ionization Mode | Positive Ionization | [8] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [8] |
| Secnidazole Transition | To be optimized based on instrument | |
| This compound Transition | To be optimized based on instrument | |
| Dwell Time | 100 - 200 ms | |
| Collision Gas | Argon |
Experimental Protocols
Protocol: Quantification of an Analyte in Human Plasma using this compound
This protocol outlines a general procedure for sample preparation and analysis.
-
Preparation of Solutions:
-
Stock Solutions: Prepare stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[8]
-
Working Standard Solutions: Prepare working standard solutions of the analyte by serially diluting the stock solution with a mixture of acetonitrile and water.[8]
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the reconstitution solvent.[8]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma (or standard/QC sample) into a clean microcentrifuge tube.[8]
-
Add a specified volume of the Internal Standard Working Solution to all samples except for the blank.
-
Vortex the mixture for 30 seconds.
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Vortex thoroughly for 2-3 minutes.[8]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.[8]
-
Transfer the upper organic layer to a new tube.[8]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[8]
-
Reconstitute the dried residue in the mobile phase.[8]
-
Vortex to ensure the residue is fully dissolved.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[8]
-
Acquire data using the optimized LC and MS/MS parameters.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and this compound.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
-
Visualizations
Troubleshooting Workflow for IS Variability
A troubleshooting workflow for high internal standard variability.
Experimental Workflow for this compound Assay
A typical experimental workflow for a quantitative bioanalytical assay.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 6. scispace.com [scispace.com]
- 7. View of GREEN ANALYTICAL METHOD FOR QUANTIFICATION OF SECNIDAZOLE IN TABLETS BY HPLC-UV [seer.ufrgs.br]
- 8. benchchem.com [benchchem.com]
- 9. ICH guidance in practice: establishment of inherent stability of secnidazole and development of a validated stability-indicating high-performance liquid chromatographic assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the precision and accuracy of secnidazole analysis with Secnidazole-d4
Welcome to the technical support center for the analysis of secnidazole (B1681708) using Secnidazole-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to enhance the precision and accuracy of their analytical methods. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for secnidazole analysis?
A1: Utilizing a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[1] Since this compound is chemically identical to secnidazole, it shares very similar physicochemical properties.[2][3] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations that can occur throughout the analytical process.[2][4] The key advantage is its ability to mitigate matrix effects, which are a common source of variability in bioanalysis, leading to improved accuracy and precision in your results.
Q2: I am not seeing a signal for this compound. What are the possible causes?
A2: Several factors could lead to a lack of signal for your internal standard:
-
Incorrect Mass Transition: Double-check that the mass spectrometer is set to monitor the correct precursor and product ion mass-to-charge ratios (m/z) for this compound. The transition for this compound is typically m/z 192.04 → 127.76.
-
Preparation Error: Verify that the this compound spiking solution was correctly prepared and added to the samples.
-
Instrumental Issues: Ensure the mass spectrometer is properly tuned and calibrated. Check for any leaks or blockages in the LC-MS/MS system.
-
Source Conditions: Optimize the ion source parameters (e.g., temperature, gas flows, and voltage) to ensure efficient ionization of this compound.
Q3: My calibration curve for secnidazole is non-linear. How can I troubleshoot this?
A3: A non-linear calibration curve can be caused by several factors:
-
Inappropriate Concentration Range: The selected concentration range for your calibration standards may be too wide, exceeding the linear dynamic range of the instrument. Consider narrowing the range or using a weighted linear regression.
-
Matrix Effects: Significant ion suppression or enhancement that is not adequately corrected by the internal standard can lead to non-linearity. Ensure that your sample cleanup is sufficient to remove interfering matrix components.
-
Detector Saturation: At very high concentrations, the detector may become saturated, leading to a plateau in the signal response. If this is the case, dilute your high-concentration samples and standards.
-
Suboptimal Integration: Review the peak integration parameters to ensure that the peaks for both secnidazole and this compound are being integrated correctly and consistently across all calibration levels.
Q4: I am observing high variability in my quality control (QC) samples. What are the likely sources of this imprecision?
A4: High variability in QC samples points to a lack of method robustness. Common causes include:
-
Inconsistent Sample Preparation: Variations in extraction efficiency during sample preparation can lead to inconsistent results. Ensure that all steps of the sample preparation protocol are performed consistently for all samples. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can introduce variability if not carefully controlled.
-
Instrumental Drift: Fluctuations in the performance of the LC-MS/MS system over the course of an analytical run can contribute to imprecision. Using a deuterated internal standard like this compound helps to normalize these variations.
-
Carryover: Residual analyte from a high-concentration sample being injected with a subsequent low-concentration sample can cause inaccuracies. Implement a robust wash method for the autosampler to minimize carryover.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Causes & Solutions:
| Cause | Solution |
| Column Contamination | Flush the column with a strong solvent or, if necessary, replace it. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure that secnidazole is in a single ionic state. |
| Injection Solvent Stronger than Mobile Phase | Ensure the injection solvent is of similar or weaker strength than the mobile phase to prevent peak distortion. |
| Extra-Column Volume | Minimize the length and diameter of tubing connecting the injector, column, and detector to reduce peak broadening. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
Issue 2: Inconsistent Retention Times
Possible Causes & Solutions:
| Cause | Solution |
| Air Bubbles in the Pump | Purge the pump to remove any trapped air bubbles. |
| Inconsistent Mobile Phase Composition | Ensure the mobile phase is properly mixed and degassed. Prepare fresh mobile phase daily. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Column Degradation | If the column has been used extensively, it may need to be replaced. |
Quantitative Data Summary
The use of this compound as an internal standard in an LC-MS/MS method significantly improves precision and accuracy compared to a conventional RP-HPLC-UV method.
| Parameter | LC-MS/MS with Secnidazole-d6 | RP-HPLC with UV Detection |
| Internal Standard | Secnidazole-d6 (Isotopically Labeled) | Typically a structurally similar compound |
| Linearity Range | 0.200 – 40.032 µg/mL | 20 - 60 µg/mL |
| Intra-day Precision (%RSD) | <3.77% | 0.406% |
| Inter-day Precision (%RSD) | <3.77% | Not specified |
| Accuracy | 103.48% | 99.93 - 99.95% |
| Extraction Efficiency | 66.79% | Not specified |
| Run Time | 2.50 minutes | 10 minutes |
Table adapted from a comparative analysis of analytical methods for secnidazole quantification.
Experimental Protocols
LC-MS/MS Method with this compound
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of secnidazole in human plasma using this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add a known amount of this compound internal standard solution.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system.
-
Column: Inertsil® ODS-3V (5µm, 4.6 × 150 mm) or equivalent.
-
Mobile Phase: Acetonitrile / 10mM Ammonium acetate (B1210297) (70/30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Run Time: 2.50 minutes.
3. Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Secnidazole: m/z 185.95 → 127.73
-
This compound: m/z 192.04 → 127.76
-
4. Calibration and Quantification:
-
Prepare calibration standards by spiking blank plasma with known concentrations of secnidazole and a fixed concentration of this compound.
-
Process the calibration standards and quality control samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of secnidazole to this compound against the concentration of secnidazole.
-
Determine the concentration of secnidazole in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for secnidazole analysis using this compound.
References
Dealing with co-eluting peaks in secnidazole quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to co-eluting peaks during the quantification of secnidazole (B1681708).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-eluting peaks in secnidazole quantification?
A1: Co-eluting peaks in secnidazole analysis typically arise from the presence of structurally related impurities, isomers, or degradation products that have similar physicochemical properties to the parent drug. Common sources include impurities from the synthetic process and degradation products formed under stress conditions such as acidic, alkaline, oxidative, and photolytic exposure.[1][2]
Q2: What are the known impurities and degradation products of secnidazole that can cause co-elution?
A2: Forced degradation studies have shown that secnidazole is susceptible to degradation under various conditions. Significant degradation is observed in alkaline and oxidative environments, with milder degradation in acidic and neutral conditions or upon exposure to light.[1][2] Identified related substances and potential degradation products include isomers of secnidazole and 2-methyl-5-nitroimidazole.[3]
Q3: Which HPLC columns are recommended for secnidazole analysis to minimize co-elution?
A3: C18 columns are widely and successfully used for the separation of secnidazole from its related substances and degradation products.[1][2][3][4] The choice of a specific C18 column can influence selectivity, so it is advisable to screen columns from different manufacturers with varying carbon loads and end-capping technologies if co-elution is observed.[5]
Q4: How does the mobile phase composition affect the resolution of secnidazole and co-eluting peaks?
A4: The mobile phase composition, particularly the organic modifier and pH, plays a crucial role in achieving adequate resolution. A mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly used.[1][2][6] Adjusting the ratio of the organic modifier can significantly alter the retention times and selectivity between secnidazole and its impurities. The pH of the mobile phase can also be a critical parameter to optimize for better separation.[6]
Troubleshooting Guides
Problem: Poor resolution between secnidazole and an unknown peak.
This guide provides a systematic approach to troubleshoot and resolve co-elution issues when an unknown peak is not adequately separated from the main secnidazole peak.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC analysis.
Step-by-Step Guide:
-
Verify System Suitability:
-
Action: Check the peak shape and tailing factor of the secnidazole peak. An ideal peak should be symmetrical with a tailing factor close to 1.
-
Rationale: Poor peak shape can be an indicator of column degradation or an inappropriate mobile phase, which can contribute to poor resolution.
-
-
Optimize Mobile Phase Composition:
-
Action: Systematically vary the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous phase. For example, if using methanol:water (60:40), try ratios of 55:45 and 65:35.
-
Rationale: Changing the solvent strength will alter the retention times of secnidazole and the co-eluting peak, potentially improving separation.
-
-
Adjust Mobile Phase pH:
-
Action: If the co-eluting peak is suspected to be an ionizable compound, adjust the pH of the aqueous portion of the mobile phase. A common starting point is a pH of 3.5.[6]
-
Rationale: Modifying the pH can change the ionization state of the analyte and impurities, leading to differential retention and improved resolution.
-
-
Change the Stationary Phase:
-
Action: If optimizing the mobile phase is unsuccessful, try a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., a phenyl or cyano column).
-
Rationale: Different column chemistries offer different selectivities, which can be highly effective in resolving closely eluting compounds.[5]
-
-
Adjust Temperature and Flow Rate:
-
Action: As a final optimization step, experiment with changing the column temperature (e.g., in increments of 5°C) and the flow rate (e.g., reducing from 1.0 mL/min to 0.8 mL/min).
-
Rationale: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, while flow rate affects the time available for separation to occur. Both can impact resolution.
-
Problem: A known impurity is co-eluting with secnidazole.
This guide outlines steps to take when a specific, known impurity or degradation product is not being resolved from the main secnidazole peak.
Step-by-Step Guide:
-
Review Existing Methods:
-
Action: Consult published literature and pharmacopeial methods for the analysis of secnidazole and its impurities.
-
Rationale: Established methods have often been optimized to separate known impurities and can provide a good starting point for your own method development.
-
-
Forced Degradation Study:
-
Action: Perform a forced degradation study on a pure sample of secnidazole under acidic, basic, oxidative, and photolytic conditions.
-
Rationale: This will help to generate the degradation products in-house and confirm their retention times relative to secnidazole under your chromatographic conditions, aiding in method optimization.
-
-
Method Modification Based on Impurity Structure:
-
Action: If the chemical structure of the co-eluting impurity is known, use this information to guide method development. For example, if the impurity is more or less polar than secnidazole, adjust the mobile phase polarity accordingly.
-
Rationale: Understanding the chemical differences between secnidazole and the impurity allows for a more targeted approach to method optimization.
-
Quantitative Data Summary
The following tables summarize quantitative data from various HPLC methods for secnidazole quantification, highlighting the chromatographic conditions and their effectiveness in separating secnidazole from related substances.
Table 1: Comparison of HPLC Methods for Secnidazole Quantification
| Parameter | Method 1[7] | Method 2[8] | Method 3[2] |
| Column | Inertsil ODS C18 (4.6x250mm), 5µm | Phenomenex Luna CN (4.6x250mm), 5µm | C18 column |
| Mobile Phase | Methanol: 0.1% OPA (90:10 v/v) | Water + 0.7% Acetic Acid: Ethanol (78:22 v/v) | Water:Methanol (85:15) |
| Flow Rate | 1.0 mL/min | 1.3 mL/min | Not Specified |
| Detection | 314 nm | 318 nm | 310 nm |
| Retention Time | 2.953 min | 4.26 min | Not Specified |
| Key Finding | Rapid analysis with good resolution. | A "green" analytical method with good separation. | Successfully separated secnidazole from degradation products. |
Table 2: System Suitability Parameters from a Validated HPLC Method[7]
| Parameter | Observed Value | Acceptance Criteria |
| Tailing Factor | 1.19 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 |
| %RSD of Peak Area | < 1.0% | ≤ 2.0% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Secnidazole
This protocol is based on a method that has been shown to be effective in separating secnidazole from its degradation products.[1][2]
Experimental Workflow Diagram
Caption: A typical workflow for a stability-indicating HPLC method.
1. Materials and Reagents:
-
Secnidazole reference standard
-
Secnidazole sample (e.g., tablets)
-
HPLC grade methanol
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Water: Methanol (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 310 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Standard Solution Preparation:
-
Prepare a stock solution of secnidazole reference standard in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
4. Sample Solution Preparation:
-
For tablets, weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of secnidazole and transfer it to a volumetric flask.
-
Add a suitable volume of methanol to dissolve the secnidazole, sonicate if necessary, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm filter and then dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
5. Forced Degradation Studies:
-
Acid Degradation: Treat the secnidazole solution with 0.1 N HCl and heat.
-
Base Degradation: Treat the secnidazole solution with 0.1 N NaOH and heat.
-
Oxidative Degradation: Treat the secnidazole solution with 3% H₂O₂.
-
Photolytic Degradation: Expose the secnidazole solution to UV light.
-
Thermal Degradation: Heat the solid drug substance in an oven.
6. Analysis:
-
Inject the standard solution, sample solution, and the degraded samples into the HPLC system.
-
Evaluate the chromatograms for the resolution between the secnidazole peak and any degradation product peaks.
Protocol 2: Alternative HPLC Method for Secnidazole
This protocol provides an alternative set of conditions that can be used for the quantification of secnidazole.[7]
1. Chromatographic Conditions:
-
Column: Inertsil ODS C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol: 0.1% Orthophosphoric Acid (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 314 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
2. Solution Preparation:
-
Follow the same general procedures for standard and sample solution preparation as outlined in Protocol 1, using the mobile phase as the diluent where appropriate.
This technical support center provides a starting point for addressing co-elution issues in secnidazole quantification. For more complex issues, further method development and validation may be required.
References
- 1. ICH guidance in practice: establishment of inherent stability of secnidazole and development of a validated stability-indicating high-performance liquid chromatographic assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Performance of different C18 columns in reversed-phase liquid chromatography with hydro-organic and micellar-organic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric and HPLC determination of secnidazole in pharmaceutical tablets [pubmed.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Stability of Secnidazole-d4 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Secnidazole-d4 in biological matrices during sample processing.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound important in bioanalysis?
The stability of a deuterated internal standard like this compound is critical for accurate and reliable quantification of the target analyte (Secnidazole) in biological samples.[1] As an internal standard, this compound is added to samples at a known concentration to correct for variability during sample preparation and analysis.[2] If the internal standard degrades during collection, storage, or processing, the analyte-to-internal standard ratio will be skewed, leading to inaccurate measurements of the analyte's concentration.[3]
Q2: Is there any available data on the stability of this compound in biological matrices?
Direct, publicly available stability data specifically for this compound in biological matrices is limited.[1][4] However, this compound, as a stable isotope-labeled (SIL) internal standard, is expected to have nearly identical physicochemical properties to Secnidazole (B1681708).[1] Therefore, stability data for Secnidazole can be a valuable starting point for assessing the stability of its deuterated counterpart.[4] It is important to note that while structurally similar, deuterated compounds may have slight differences in stability, and thorough validation in the specific matrix and storage conditions of your study is always recommended.[4]
Q3: What are the known stability characteristics of non-deuterated Secnidazole?
Studies on Secnidazole have shown that its stability can be influenced by several factors:
-
pH: Secnidazole shows significant degradation in alkaline conditions. Mild degradation has been observed in acidic and neutral conditions.[5][6]
-
Oxidation: The compound is susceptible to oxidative stress.[5][6]
-
Light: Exposure to light can cause degradation (photolytic degradation).[5][6]
-
Temperature: Secnidazole is reported to be stable to dry heat.[5][6] For storage of biological samples, temperatures of -20°C or lower are recommended for short to medium-term, and -70°C or -80°C for long-term storage.[4]
These findings suggest that similar precautions should be taken when handling samples containing this compound.
Q4: What are the best practices for handling and storing biological samples containing this compound?
To maintain the integrity of this compound in your samples, follow these best practices:
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of analytes. It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.[4]
-
Optimal Storage Temperature: For short to medium-term storage, keep plasma samples at -20°C or below. For long-term storage, temperatures of -70°C or -80°C are preferable.[4]
-
Protect from Light: Given the photosensitivity of Secnidazole, it is prudent to protect samples containing this compound from light.[4][5][6]
-
Control pH: Since Secnidazole is more susceptible to degradation in alkaline conditions, ensure the pH of your sample matrix is controlled, possibly through the use of appropriate buffers.[4][5][6]
Troubleshooting Guide
This guide addresses common issues that may arise related to the stability of this compound during sample processing.
| Observed Problem | Potential Cause | Recommended Action |
| Consistently low or decreasing this compound signal across all samples, standards, and QCs. | Degradation of the this compound internal standard.[3] | 1. Verify Stock Solution Integrity: Prepare a fresh this compound stock solution. Compare the response of the fresh stock to the old stock. 2. Assess Bench-Top Stability: Conduct an experiment to evaluate the stability of this compound in the biological matrix at room temperature over a period representative of your sample preparation time.[7] 3. Evaluate Freeze-Thaw Stability: Analyze aliquots of a spiked sample after subjecting them to multiple freeze-thaw cycles (e.g., three cycles) to determine if degradation is occurring.[4] |
| Variable this compound signal between samples. | Differential matrix effects or inconsistent sample preparation.[8] | 1. Investigate Matrix Effects: Even with a co-eluting SIL internal standard, matrix components can cause ion suppression or enhancement.[8] Perform a post-extraction addition experiment to assess the matrix effect. 2. Review Sample Preparation: Ensure consistency in all sample preparation steps, including aliquoting, extraction, and reconstitution.[3] Incomplete mixing of the internal standard with the sample can also be a cause.[3] |
| Appearance of a small peak at the retention time of non-deuterated Secnidazole in blank samples spiked only with this compound. | Isotopic back-exchange (H/D exchange). | 1. Check Label Position: Ensure the deuterium (B1214612) labels on the this compound molecule are on stable, non-exchangeable positions.[8] 2. Perform an Incubation Study: Incubate this compound in a blank matrix for a duration equivalent to your sample preparation and analysis time. Analyze the sample to check for any increase in the signal of the non-labeled Secnidazole.[8] |
| Inaccurate or inconsistent quantitative results despite a stable this compound signal. | Lack of complete co-elution between Secnidazole and this compound. | 1. Verify Co-elution: The deuterium isotope effect can sometimes lead to slight differences in retention times between the analyte and the deuterated internal standard.[9][10] Overlay the chromatograms of Secnidazole and this compound to confirm complete co-elution.[8] If they do not co-elute, they may experience different matrix effects, leading to inaccurate results. |
Experimental Protocols
Protocol: Assessment of this compound Stability in a Biological Matrix
This protocol outlines the procedure for evaluating the stability of this compound under various conditions.
1. Preparation of Spiked Samples:
-
Thaw the blank biological matrix (e.g., plasma, urine).
-
Spike the matrix with a known concentration of this compound. This concentration should be consistent with that used in your analytical method.
-
Vortex the spiked matrix thoroughly to ensure homogeneity.
-
Aliquot the spiked matrix into multiple small-volume tubes for each stability condition to be tested.
2. Baseline Analysis (Time Zero):
-
Immediately after spiking, take a set of aliquots.
-
Process these aliquots using your validated sample preparation method.
-
Analyze the processed samples via LC-MS/MS and record the peak area of this compound. This will serve as the baseline response.
3. Stability Conditions:
-
Freeze-Thaw Stability: Subject a set of aliquots to a predetermined number of freeze-thaw cycles (e.g., three cycles). After the final thaw, process and analyze the samples.
-
Bench-Top (Short-Term) Stability: Keep a set of aliquots at room temperature for a period that reflects your typical sample processing time. At the end of this period, process and analyze the samples.
-
Long-Term Stability: Store a set of aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C) for a specified duration. At the end of the storage period, thaw, process, and analyze the samples.
4. Data Evaluation:
-
Calculate the mean peak area of this compound for each stability condition.
-
Compare the mean peak area from each condition to the mean peak area of the baseline samples.
-
The internal standard is considered stable if the mean peak area is within a predefined acceptance range (e.g., ±15% of the baseline).
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ICH guidance in practice: establishment of inherent stability of secnidazole and development of a validated stability-indicating high-performance liquid chromatographic assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Secnidazole Quantification Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of secnidazole (B1681708) in biological matrices, utilizing a deuterated internal standard, with alternative analytical techniques. The use of a stable isotope-labeled internal standard, such as secnidazole-d4 or the closely related secnidazole-d6 (B584328), is a cornerstone of robust bioanalytical method validation, ensuring high accuracy and precision.[1][2] This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting and implementing the most suitable analytical method for their pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies.[1]
Performance Comparison of Analytical Methods
The selection of an analytical method is critical for generating reliable and reproducible data. The following table summarizes the quantitative performance characteristics of a sensitive and specific LC-MS/MS method using a deuterated internal standard compared to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods.[3]
| Parameter | LC-MS/MS with Secnidazole-d6 Internal Standard | HPLC-UV with Alternative Internal Standards (e.g., Tinidazole) | HPLC-UV (without Internal Standard) |
| Linearity Range | 0.200 – 40.032 µg/mL[1] | 0.1 - 120 µg/mL (Varies by method)[3][4] | 5 - 100 µg/mL (Varies by method)[3][5] |
| Precision (%RSD) | < 3.77% (Intra- and Inter-day)[3] | 3.3% to 10.7% (Intra- and Inter-day)[3][4] | < 2% (Intra- and Inter-day)[3][5] |
| Accuracy (% Recovery) | 103.48% (Overall)[3] | 76.5% - 102%[3][4] | 98.0% - 102.0%[3][6] |
| Lower Limit of Quantification (LLOQ) | 0.200 µg/mL[1] | 0.1 µg/mL[4] | 1.615 µg/mL[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for an LC-MS/MS method with a deuterated internal standard and a common HPLC-UV method.
LC-MS/MS Method with Secnidazole-d6 Internal Standard
This method is noted for its high sensitivity and specificity, making it ideal for bioanalytical studies.[3]
1. Sample Preparation: A simple liquid-liquid extraction is employed to isolate secnidazole and the internal standard (Secnidazole-d6) from human plasma.[1][3]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.[1]
-
Add the internal standard working solution.[1]
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).[1][2]
-
Vortex the mixture thoroughly.[1]
-
Centrifuge to separate the organic and aqueous layers.[1]
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in the mobile phase.[1]
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[1]
2. Liquid Chromatography Conditions:
-
Column: Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent[1]
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water).[1]
-
Flow Rate: Typically between 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Ionization Mode[1]
-
Detection: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for both secnidazole and secnidazole-d6 would be monitored.
HPLC-UV Method
This method is widely used for the analysis of pharmaceutical dosage forms.[5][7]
1. Sample Preparation:
-
For tablets, a portion of ground tablet powder is accurately weighed and dissolved in a suitable solvent.[7]
-
The solution is then sonicated, diluted to a known concentration with the mobile phase, and filtered before injection.[3]
2. HPLC Conditions:
-
Column: Luna 5µm C18 (150 x 4.60mm)[3]
-
Mobile Phase: Methanol:Water (60:40, v/v)[3]
-
Flow Rate: 1 mL/min[3]
-
Injection Volume: 20 µL[3]
-
Run Time: 10 minutes[3]
-
Detection Wavelength: 310 nm[3]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the LC-MS/MS experimental workflow, from sample receipt to final data analysis.
Caption: Experimental workflow for the LC-MS/MS analysis of Secnidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of secnidazole in human plasma by high-performance liquid chromatography with UV detection and its application to the bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Analytical Method Development and Validation of Secnidazole Tablets by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 7. Spectrophotometric and HPLC determination of secnidazole in pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Secnidazole-d4 vs. Metronidazole for Accurate Secnidazole Analysis
In the realm of bioanalysis, the precision and reliability of quantitative assays are paramount. For the antimicrobial agent secnidazole (B1681708), the choice of an appropriate internal standard is a critical determinant of data quality in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides a comprehensive comparison of two commonly considered internal standards for secnidazole analysis: the stable isotope-labeled Secnidazole-d4 and the structurally related drug, metronidazole (B1676534). By examining their performance characteristics, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the information needed to make an informed decision for their analytical needs.
The Gold Standard: The Case for this compound
In quantitative mass spectrometry-based bioanalysis, a stable isotope-labeled (SIL) internal standard is widely regarded as the gold standard.[1] this compound, a deuterated variant of the analyte, is the ideal choice for the analysis of secnidazole for several key reasons:
-
Physicochemical Similarity: Being chemically identical to secnidazole, with the only difference being the presence of heavier isotopes, this compound exhibits nearly identical physicochemical properties. This ensures that it behaves in the same manner as the analyte during sample preparation, including extraction, and chromatography.
-
Co-elution: this compound co-elutes with secnidazole during chromatographic separation, meaning they experience the same analytical conditions at the same time.
-
Correction for Matrix Effects: Any suppression or enhancement of the ionization process in the mass spectrometer caused by the biological matrix will affect both the analyte and the SIL internal standard to the same degree. This co-behavior allows for highly accurate correction of matrix-induced variations.
-
Improved Precision and Accuracy: By effectively compensating for variability in sample preparation and matrix effects, SIL internal standards lead to superior accuracy and precision in the quantification of the analyte.[1]
A Cost-Effective Alternative: Metronidazole
Metronidazole is another nitroimidazole antimicrobial that is structurally similar to secnidazole.[2][3] This structural similarity has led to its consideration as a more cost-effective internal standard for secnidazole analysis. However, it is important to note that while structurally related, metronidazole has a different chemical structure, which can lead to differences in its physicochemical properties and chromatographic behavior compared to secnidazole. These differences can potentially impact the robustness and accuracy of the assay.
Performance Data: A Comparative Analysis
The following tables summarize the validation parameters for the quantification of secnidazole using either a deuterated internal standard (Secnidazole-d6, as a proxy for this compound) or an alternative, non-deuterated internal standard. The data for the deuterated internal standard is taken from a validated LC-MS/MS method.[4] As direct head-to-head comparative studies are limited, the data for a method using a non-deuterated internal standard (Tinidazole) in an HPLC-UV method is presented to illustrate the expected performance of a structurally similar compound.
Table 1: Linearity of Secnidazole Quantification
| Internal Standard | Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Secnidazole-d6 | LC-MS/MS | 0.200 – 40.032 | > 0.99 |
| Tinidazole | HPLC-UV | 0.1 - 25.0 | 1.000 |
Table 2: Accuracy and Precision of Secnidazole Quantification
| Internal Standard | Method | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Secnidazole-d6 | LC-MS/MS | LQC: 0.589 | 3.77 | 3.77 | 103.48 |
| MQC: 17.062 | 2.53 | 2.53 | 99.89 | ||
| HQC: 32.741 | 2.45 | 2.45 | 99.12 | ||
| Tinidazole | HPLC-UV | 0.3 | 5.8 | 10.7 | 98.3 |
| 5.0 | 3.3 | 4.5 | 102.4 | ||
| 20.0 | 4.1 | 5.2 | 101.5 |
Table 3: Recovery and Lower Limit of Quantification (LLOQ)
| Internal Standard | Method | LLOQ (µg/mL) | Mean Extraction Recovery (%) |
| Secnidazole-d6 | LC-MS/MS | 0.200 | 66.79 |
| Tinidazole | HPLC-UV | 0.1 | 76.5 - 89.1 |
Experimental Protocols
LC-MS/MS Method for Secnidazole in Human Plasma using Secnidazole-d6 as Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add the Secnidazole-d6 internal standard working solution.
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Vortex the mixture and then centrifuge to separate the layers.
-
The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase and an aliquot is injected into the LC-MS/MS system.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent.
-
Mobile Phase: Acetonitrile and 10mM Ammonium acetate (B1210297) (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Run Time: 2.50 minutes.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Mode: Positive Ionization.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Secnidazole: m/z 185.95 → 127.73
-
Secnidazole-d6: m/z 192.04 → 127.76
-
HPLC-UV Method for Secnidazole in Human Plasma using Tinidazole as Internal Standard
1. Sample Preparation:
-
To 0.2 mL of human plasma, add a known concentration of Tinidazole as the internal standard.
-
Perform liquid-liquid extraction by adding ethyl acetate.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Diamond C18 column.
-
Mobile Phase: Acetonitrile and 5 mM sodium acetate (30:70, v/v) with 0.1% acetic acid, adjusted to pH 4.0.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 319 nm.
Visualizing the Workflow and Mechanism
To further illustrate the experimental processes and the biological context, the following diagrams are provided.
Conclusion and Recommendations
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for secnidazole. The experimental data and theoretical principles strongly support the use of a stable isotope-labeled internal standard, such as this compound, as the superior choice. The near-identical physicochemical properties and co-eluting behavior of this compound allow for the most accurate correction of analytical variability, leading to enhanced precision and accuracy. This is particularly crucial for studies that will be submitted for regulatory review.
Metronidazole, as a structurally similar compound, presents a more economical alternative. However, its different chemical structure and potential for different chromatographic behavior and response to matrix effects can compromise the assay's performance. While it may be suitable for research or preliminary studies, its use requires extensive and rigorous validation to ensure that it adequately mimics the behavior of secnidazole throughout the analytical process.
References
A Comparative Guide to Analytical Methods for Secnidazole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is fundamental to ensuring product quality and therapeutic efficacy. This guide provides a detailed comparison of various analytical methods for the quantification of secnidazole (B1681708), a 5-nitroimidazole antimicrobial agent. The focus is on providing a cross-validation perspective on High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. This document outlines key performance data, detailed experimental protocols, and a logical workflow for the cross-validation of these methods.
Data Presentation: A Comparative Analysis of Validated Methods
The performance of an analytical method is critical for generating reliable and reproducible data. Below is a summary of quantitative data from various validated methods for secnidazole analysis, highlighting the key differences in their performance characteristics.
| Parameter | HPLC Method 1[1] | HPLC Method 2[2] | HPTLC Method | UV Spectrophotometry Method 1[3] | UV Spectrophotometry Method 2[4] |
| Linearity Range | 20-60 µg/mL | 5-100 µg/mL | 200–1200 ng/spot | 4-20 µg/mL | 2.5-15 µg/mL |
| Correlation Coefficient (r²) | Not Specified (r=Not Specified) | 0.9998 (r) | 0.999 | 0.9989 (r) | 0.9999 |
| Accuracy (% Recovery) | 99.93-99.95% | 99.58% | Not Specified | Not Specified | Not Specified |
| Precision (%RSD) | < 2% | < 2% | Not Specified | < 2% | 0.2811% |
| Limit of Detection (LOD) | 0.33 µg/mL | 0.533 µg/mL | 6.85 ng/spot | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.99 µg/mL | 1.615 µg/mL | 18.96 ng/spot | Not Specified | Not Specified |
| Wavelength (λmax) | 310 nm | 318 nm | 313 nm | 325 nm | 320 nm |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC, HPTLC, and UV-Visible Spectrophotometry.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of secnidazole in tablet dosage forms.
-
Instrumentation : A Shimadzu HPLC system with a Luna 5µm C18 column was utilized.
-
Mobile Phase : A mixture of Methanol and Water in a 60:40 (v/v) ratio.
-
Flow Rate : 1 mL/min.
-
Detection : UV Spectrophotometer at 310 nm.
-
Injection Volume : 20 µL.
-
Run Time : 10 minutes.
-
Sample Preparation : Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 25 mg of secnidazole is dissolved in 100 mL of methanol. This solution is further diluted with the mobile phase to achieve the desired concentration for analysis. The final solution is filtered through a 0.45 µm nylon membrane filter before injection.
2. High-Performance Thin-Layer Chromatography (HPTLC) Method
This stability-indicating HPTLC method is for the analysis of secnidazole in bulk drug and pharmaceutical formulations.
-
Stationary Phase : HPTLC aluminum plates precoated with silica (B1680970) gel 60 F254.
-
Mobile Phase : Toluene: methanol: triethylamine (B128534) in a 4:1:0.4 (v/v/v) ratio.
-
Detection : Densitometric analysis in absorbance mode at 313 nm.
-
Sample Application : The sample is applied as spots in the concentration range of 200–1200 ng per spot.
-
Development : The plate is developed in the solvent system, and the Rf value for secnidazole is determined to be approximately 0.50.
3. UV-Visible Spectrophotometry Method
This method is a simple and cost-effective approach for the determination of secnidazole in pharmaceutical tablets.
-
Instrumentation : A UV-Visible Spectrophotometer.
-
Solvent : Methanol.
-
Detection Wavelength : 325 nm.
-
Sample Preparation : A standard stock solution of secnidazole is prepared in methanol. This is used to prepare a series of dilutions to establish a calibration curve within the concentration range of 4-20 µg/mL. For tablet analysis, the tablets are powdered, and a quantity equivalent to a known amount of secnidazole is dissolved in methanol, filtered, and diluted to fall within the linear range of the method.
Methodology Visualization
To ensure consistency and reliability of results when using different analytical techniques, a cross-validation workflow is essential. The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for secnidazole quantification.
Caption: Workflow for cross-validation of two analytical methods.
The cross-validation of analytical methods is a cornerstone of robust drug development, ensuring data consistency and reliability across different analytical platforms. The choice of method will depend on the specific requirements of the analysis, including sensitivity, specificity, cost, and the nature of the sample matrix. This guide provides the foundational data and protocols to assist in making an informed decision for the quantification of secnidazole.
References
The Analytical Advantage: A Comparative Guide to Deuterated vs. Non-Labeled Internal Standards for Secnidazole Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of secnidazole (B1681708) in biological matrices is paramount for successful pharmacokinetic, bioequivalence, and drug metabolism studies. The choice of an internal standard is a critical factor influencing the robustness and accuracy of bioanalytical methods. This guide provides an objective comparison of the performance of deuterated stable isotope-labeled standards, represented by Secnidazole-d6, against conventional non-labeled standards such as Metronidazole and Tinidazole for the analysis of secnidazole.
While the specific quantitative data for Secnidazole-d4 is not extensively available in public literature, the principles and demonstrated advantages of using Secnidazole-d6 are directly translatable. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte ensure they behave similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and procedural variability.[1]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the quantitative data from validated methods, highlighting the superior performance of Secnidazole-d6 in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method compared to non-labeled standards in High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods.
Table 1: Performance Characteristics of Analytical Methods for Secnidazole Quantification
| Parameter | LC-MS/MS with Secnidazole-d6 | HPLC-UV with Tinidazole | HPLC-UV with Metronidazole |
| Linearity Range (µg/mL) | 0.200 – 40.032[2] | 0.1 - 25.0 | 0.1 - 20.0 |
| Precision (%RSD) | < 3.77 (Intra- and Inter-day)[2] | 3.3 - 10.7 (Intra- and Inter-day) | Not explicitly stated |
| Accuracy (% Recovery) | 103.48 (Overall)[2] | 76.5 - 89.1 | 99.22 (Analyte) / 85.58 (IS) |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.200[3] | 0.1 | Not explicitly stated |
| Extraction Efficiency (%) | ~66.79 | Not explicitly stated | Not explicitly stated |
| Run Time (minutes) | 2.50 | Not explicitly stated | Not explicitly stated |
The Gold Standard: Advantages of Deuterated Internal Standards
The use of a stable isotope-labeled internal standard like Secnidazole-d6 in conjunction with LC-MS/MS offers several distinct advantages over methods employing non-labeled standards and HPLC-UV detection. These benefits directly contribute to more reliable and accurate bioanalytical data.
Key advantages include:
-
Correction for Matrix Effects: Deuterated standards co-elute with the analyte and experience identical ionization suppression or enhancement, leading to accurate correction for matrix-induced signal variability.
-
Improved Precision and Accuracy: By closely mimicking the analyte's behavior throughout the analytical process, SIL standards compensate for variations in sample recovery and instrument response, resulting in more precise and accurate quantification.
-
Enhanced Method Robustness: Analytical methods employing SIL internal standards are inherently more robust and less susceptible to minor variations in experimental conditions that can impact analyte recovery and instrument response.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the synthesis of a deuterated secnidazole standard and for the analytical methods discussed.
Synthesis of Deuterated Secnidazole (Secnidazole-d6)
While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route for Secnidazole-d6 can be proposed based on established methods for secnidazole synthesis and standard deuteration techniques. The most logical approach involves the reaction of 2-methyl-5-nitroimidazole (B138375) with a deuterated propylene (B89431) oxide equivalent.
Reaction Scheme:
Caption: Proposed synthesis of Secnidazole-d6.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, 2-methyl-5-nitroimidazole is dissolved in an appropriate solvent such as dimethylformamide (DMF).
-
Addition of Base: A base, for example, sodium hydride, is added to the solution to deprotonate the imidazole (B134444) ring, forming the corresponding anion.
-
Addition of Deuterated Reagent: Deuterated propylene oxide (propylene oxide-d6) is added to the reaction mixture.
-
Reaction: The reaction is stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography or recrystallization to yield pure Secnidazole-d6.
Characterization of Deuterated Secnidazole
The synthesized deuterated secnidazole should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. The absence or significant reduction of signals corresponding to the deuterated positions in the 1H NMR spectrum confirms successful deuteration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of the deuterated compound, thereby verifying the incorporation of deuterium (B1214612) atoms.
LC-MS/MS Method for Secnidazole Quantification using Secnidazole-d6
This method is noted for its high sensitivity and specificity, making it ideal for bioanalytical studies.
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add the Secnidazole-d6 internal standard solution.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture thoroughly and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Inertsil® ODS-3V, 5μm, 4.6 × 150 mm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 10mM ammonium (B1175870) acetate (B1210297) (e.g., 70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Secnidazole transition: m/z 185.95 → 127.73
-
Secnidazole-d6 transition: m/z 192.04 → 127.76
-
Caption: Experimental workflow for LC-MS/MS analysis.
HPLC-UV Method for Secnidazole Quantification using Tinidazole as Internal Standard
Sample Preparation:
-
To 0.2 mL of human plasma, add a known concentration of Tinidazole as the internal standard.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: Acetonitrile and aqueous 5 mM sodium acetate (30:70, v/v) with 0.1% acetic acid (pH 4.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 319 nm.
Caption: Experimental workflow for HPLC-UV analysis.
Conclusion
For the bioanalysis of secnidazole, the use of a deuterated internal standard, such as Secnidazole-d6, in an LC-MS/MS method demonstrates superior performance in terms of precision and accuracy compared to methods utilizing non-labeled internal standards with HPLC-UV detection. While the initial investment in a stable isotope-labeled standard may be higher, the enhanced data quality, method robustness, and reliability justify its use in critical drug development studies. As the availability of deuterated standards like this compound and Secnidazole-d6 increases, their adoption is crucial for optimizing bioanalytical strategies for secnidazole.
References
A comparative study of HPLC-UV and LC-MS/MS for secnidazole bioanalysis
In the realm of pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, the accurate and reliable quantification of antimicrobial agents like secnidazole (B1681708) in biological matrices is paramount. For researchers and drug development professionals, selecting the appropriate analytical methodology is a critical decision that impacts data quality, sensitivity, and sample throughput. This guide provides a detailed comparison of two prevalent analytical techniques for secnidazole bioanalysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This publication offers an objective comparison of the performance of these two methods, supported by experimental data. It includes detailed methodologies for the key experiments and presents quantitative data in structured tables for straightforward comparison.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS often hinges on the required sensitivity, selectivity, and the nature of the study. The following table summarizes the key validation parameters for both methods based on published data.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 25.0 µg/mL[1] | 0.200 - 40.032 µg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1] | 0.200 µg/mL[2] |
| Precision (Inter- and Intra-assay) | 3.3 - 10.7%[1] | Data not available in the provided abstract |
| Accuracy (Recovery) | 76.5 - 89.1%[1] | Data not available in the provided abstract |
| Internal Standard (IS) | Tinidazole[1] | Secnidazole-d6[2] |
Experimental Workflows and Methodologies
A typical bioanalytical workflow for secnidazole quantification involves sample preparation, chromatographic separation, and detection. The following diagram illustrates a generalized workflow applicable to both HPLC-UV and LC-MS/MS methods.
Detailed Experimental Protocols
Below are the detailed methodologies for both HPLC-UV and LC-MS/MS bioanalytical methods for secnidazole.
HPLC-UV Method
This method is designed for the determination of secnidazole in human plasma.
1. Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.[1]
-
Add the internal standard, tinidazole (B1682380).[1]
-
Perform a liquid-liquid extraction using ethyl acetate (B1210297).[1]
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.[3]
-
Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.[3]
-
Reconstitute the residue in the mobile phase.[3]
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 5 mM aqueous sodium acetate (30:70, v/v) containing 0.1% acetic acid, with the pH adjusted to 4.0.[1][3]
-
Injection Volume: 20 µL.[3]
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of secnidazole and a fixed concentration of the internal standard, tinidazole.[3]
-
Process these standards alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of secnidazole to tinidazole against the concentration of secnidazole.[3]
-
Determine the concentration of secnidazole in the unknown samples from this calibration curve.[3]
LC-MS/MS Method
This robust and sensitive method is employed for the determination of secnidazole in human plasma using a stable isotope-labeled internal standard.[2]
1. Sample Preparation:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.[2]
-
Add the internal standard working solution (Secnidazole-d6).[2]
-
Perform a liquid-liquid extraction using an appropriate organic solvent.[2]
-
Vortex the mixture thoroughly.[2]
-
Centrifuge to separate the organic and aqueous layers.[2]
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in the mobile phase.[2]
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[2]
2. Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: A high-performance liquid chromatography (HPLC) system.[2]
-
Mass Spectrometer: A tandem mass spectrometer.[2]
-
Analytical Column: Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent.[2]
-
Ionization Mode: Positive ionization mode with Multiple Reaction Monitoring (MRM).[2]
3. Preparation of Solutions:
-
Stock Solutions: Prepare stock solutions of secnidazole and secnidazole-d6 (B584328) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[2]
-
Working Standard Solutions: Prepare working standard solutions of secnidazole by serially diluting the stock solution with a mixture of acetonitrile and water.[2]
-
Internal Standard Working Solution: Prepare a working solution of Secnidazole-d6 at an appropriate concentration.[2]
Conclusion
Both HPLC-UV and LC-MS/MS are viable methods for the bioanalysis of secnidazole. The HPLC-UV method is simple, accurate, and precise, making it suitable for pharmacokinetic and bioequivalence studies where high sensitivity is not the primary requirement.[1] On the other hand, the LC-MS/MS method, with its use of a stable isotope-labeled internal standard, offers high accuracy and precision, which is crucial for compensating for matrix effects and variations in sample processing.[2] The choice of method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the biological matrix, and the available instrumentation.
References
The Gold Standard in Bioanalysis: Evaluating Secnidazole-d4 as an Internal Standard
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For researchers and drug development professionals working with the antimicrobial agent secnidazole (B1681708), the use of a stable isotope-labeled (SIL) internal standard, such as Secnidazole-d4, is considered the gold standard. This guide provides a comprehensive comparison of the performance of this compound with commonly used alternative internal standards, namely metronidazole (B1676534) and tinidazole (B1682380), supported by experimental data and detailed methodologies.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thus compensating for any variability. A SIL internal standard like this compound, which has a nearly identical chemical structure and physicochemical properties to secnidazole, is theoretically best suited for this role, especially in highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. However, a notable lack of publicly available performance data for this compound necessitates a thorough evaluation of its expected performance against established alternatives. This guide will leverage data from a closely related deuterated standard, Secnidazole-d6, as a surrogate to provide a robust comparison.
Performance Data: A Head-to-Head Comparison
The following tables summarize the key performance parameters of analytical methods for secnidazole quantification using Secnidazole-d6, metronidazole, and tinidazole as internal standards. It is important to note that the method utilizing Secnidazole-d6 is an advanced LC-MS/MS method, while the data for metronidazole and tinidazole are derived from HPLC-UV methods, which may account for differences in sensitivity and specificity.
Table 1: Linearity and Sensitivity
| Parameter | Secnidazole-d6 (LC-MS/MS) | Metronidazole (HPLC-UV) | Tinidazole (HPLC-UV) |
| Linearity Range | 0.200 – 40.032 µg/mL | 0.1 - 25.0 µg/mL | 0.1 - 25.0 µg/mL |
| Correlation Coefficient (R²) | Not explicitly stated | Not explicitly stated | 1.000[1] |
| Lower Limit of Quantification (LLOQ) | 0.200 µg/mL | 0.1 µg/mL[2] | 0.1 µg/mL[1] |
Table 2: Accuracy and Precision
| Parameter | Secnidazole-d6 (LC-MS/MS) | Metronidazole (HPLC-UV) | Tinidazole (HPLC-UV) |
| Accuracy (%) | 103.48% | 97.9 - 103.9%[2] | Not explicitly stated |
| Intra-day Precision (%RSD) | <3.77% | 4.1 - 9.8%[2] | 3.3 - 10.7% |
| Inter-day Precision (%RSD) | <3.77% | 3.3 - 10.7% | 3.3 - 10.7% |
Table 3: Recovery
| Parameter | Secnidazole-d6 (LC-MS/MS) | Metronidazole (HPLC-UV) | Tinidazole (HPLC-UV) |
| Extraction Efficiency (%) | 66.79% | 76.5 - 89.1% | 76.5 - 89.1% |
The Importance of an Ideal Internal Standard
The choice of an internal standard significantly impacts the quality of bioanalytical data. The following diagram illustrates the logical relationship between the properties of an ideal internal standard and the reliability of the analytical results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the protocols for the key experiments cited in this guide.
LC-MS/MS Method using Secnidazole-d6 as Internal Standard
This method is designed for the quantification of secnidazole in human plasma.
-
Sample Preparation: A simple liquid-liquid extraction procedure is employed for sample clean-up.
-
Chromatographic Separation: Chromatographic separation is achieved on a reverse-phase C18 column.
-
Detection and Quantification: Detection and quantification are performed using a tandem mass spectrometer operating in the positive ionization mode with Multiple Reaction Monitoring (MRM).
HPLC-UV Method using Tinidazole as Internal Standard
This method outlines a typical procedure for the determination of secnidazole in human plasma.
-
Sample Preparation: To 0.2 mL of human plasma, a known concentration of tinidazole is added as the internal standard. Liquid-liquid extraction is then performed using ethyl acetate (B1210297). The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Diamond C18 column.
-
Mobile Phase: Acetonitrile-aqueous 5 mM sodium acetate (30:70, v/v) containing 0.1% acetic acid, adjusted to pH 4.0.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 319 nm.
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification: A calibration curve is constructed by plotting the peak area ratio of secnidazole to tinidazole against the concentration of secnidazole.
Experimental Workflow for Internal Standard Evaluation
The following diagram illustrates a typical experimental workflow for evaluating the performance of an internal standard in a bioanalytical method.
References
A Comparative Guide to Inter-Laboratory Quantification of Secnidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of secnidazole (B1681708), a nitroimidazole antimicrobial agent. The objective is to offer a comparative overview of the performance of commonly employed techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and UV-Vis Spectrophotometry—supported by experimental data from various studies. This document is intended to assist in the selection of appropriate analytical methodologies and to provide a framework for potential inter-laboratory comparison studies.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of an analytical method is critical for generating reliable and reproducible data. The following tables summarize quantitative data from various validated methods for secnidazole analysis, highlighting key performance characteristics.
Table 1: Performance Comparison of LC-MS/MS and HPLC-UV Methods for Secnidazole Analysis
| Parameter | LC-MS/MS with Secnidazole-d6 Internal Standard | HPLC-UV with Alternative Internal Standards (e.g., Tinidazole) | HPLC-UV (without Internal Standard) |
| Linearity Range | 0.200 – 40.032 µg/mL[1][2] | 0.1 - 120 µg/mL (Varies by method)[3][4] | 5 - 100 µg/mL (Varies by method)[5][6] |
| Precision (%RSD) | < 3.77% (Intra- and Inter-day)[2][4] | < 2% to 10.7% (Intra- and Inter-day)[3][4] | < 2% (Intra- and Inter-day)[5][6] |
| Accuracy (% Recovery) | 103.48% (Overall)[2][4] | 76.5% - 102%[3][4] | 98.0% - 102.0%[5][7] |
| Lower Limit of Quantification (LLOQ) | 0.200 µg/mL[1] | 0.1 µg/mL[3] | 1.615 µg/mL[6] |
Table 2: Performance Comparison of UV-Vis Spectrophotometric Methods for Secnidazole Analysis
| Parameter | UV Spectrophotometry (Zero Order) | UV Spectrophotometry (Area Under Curve) |
| Linearity Range | 2.5 - 15 µg/mL[8] | 2.5 - 15 µg/mL[8] |
| Correlation Coefficient (r²) | 0.9999[8] | 0.9999[8] |
| Precision (%RSD) | 0.2811%[8] | 0.4046%[8] |
| Accuracy (% Recovery) | 98.95% - 101.02% | 99.21% - 101.23% |
| Limit of Detection (LOD) | 1.11 µg/mL[9] | Not explicitly stated |
| Limit of Quantification (LOQ) | 3.36 µg/mL[9] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for an LC-MS/MS method using a deuterated internal standard, a common HPLC-UV method, and a UV-Vis spectrophotometric method.
LC-MS/MS Method with Secnidazole-d6 Internal Standard
This method is noted for its high sensitivity and specificity, making it ideal for bioanalytical studies.[4]
-
Sample Preparation: A simple liquid-liquid extraction is employed to isolate Secnidazole and the internal standard (Secnidazole-d6) from human plasma.[1][4]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.[1]
-
Add the internal standard working solution.[1]
-
Perform a liquid-liquid extraction using an appropriate organic solvent.[1]
-
Vortex the mixture and centrifuge to separate the layers.[1]
-
Transfer the organic layer and evaporate to dryness.[1]
-
Reconstitute the residue in the mobile phase for injection.[1]
-
-
Chromatographic Separation:
-
Mobile Phase: An isocratic elution with Acetonitrile / 10mM Ammonium acetate (B1210297) (70/30, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Mass Spectrometric Detection:
RP-HPLC Method with UV Detection
This method is a cost-effective approach for the analysis of Secnidazole in pharmaceutical dosage forms.[2][7]
-
Standard and Sample Preparation:
-
A stock solution of Secnidazole is prepared by dissolving 25mg in 100ml of methanol (B129727).[2][7]
-
Working standards are prepared by further dilution with the mobile phase to a final concentration of 20µg/ml.[2][7]
-
Sample solutions are prepared from ground tablets to achieve a comparable concentration.[5][7]
-
-
Chromatographic Conditions:
UV-Vis Spectrophotometric Method
This is a simple, rapid, and low-cost method suitable for routine quality control analysis of secnidazole in tablets.[8][10]
-
Preparation of Standard Solution:
-
Sample Preparation from Tablets:
-
Weigh and powder twenty tablets.[10]
-
Transfer a quantity of powder equivalent to 10 mg of secnidazole to a 100 ml volumetric flask.[8]
-
Add 40 mL of methanol and sonicate for 5 minutes.[10]
-
Make up the volume with methanol to obtain a concentration of 200 µgmL-1, which is then further diluted for analysis.[10]
-
-
Spectrophotometric Analysis:
Mandatory Visualization
The following diagrams illustrate the general workflows for an inter-laboratory comparison study and the analytical methods described.
Caption: Workflow for an Inter-laboratory Comparison Study.
Caption: Comparative Experimental Workflows for Secnidazole Quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of secnidazole in human plasma by high-performance liquid chromatography with UV detection and its application to the bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rjstonline.com [rjstonline.com]
- 6. scispace.com [scispace.com]
- 7. banglajol.info [banglajol.info]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. seer.ufu.br [seer.ufu.br]
Navigating the Bioanalytical Maze: A Comparative Guide to the Accuracy and Precision of Secnidazole Quantification
In the rigorous landscape of regulated bioanalysis, the pursuit of unerring accuracy and precision is paramount for researchers, scientists, and drug development professionals. The quantification of antimicrobial agents like secnidazole (B1681708) in biological matrices is a critical step in pharmacokinetic studies and clinical trials, demanding robust and reliable analytical methodologies. The choice of an internal standard is a pivotal decision in this process, with stable isotope-labeled (SIL) standards, such as secnidazole-d4, being the theoretical gold standard for mass spectrometry-based assays.
This guide provides a comprehensive comparison of analytical methods for secnidazole quantification, addressing the performance of a sophisticated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. While specific public performance data for this compound is limited, this guide will leverage available data for the conceptually similar secnidazole-d6 (B584328) to illustrate the advantages of using a SIL internal standard.[1] This comparison aims to equip researchers with the necessary insights to make informed decisions for their bioanalytical strategies.
Performance Data: A Head-to-Head Comparison
The reliability of a bioanalytical method hinges on its validated performance characteristics. The following table summarizes the quantitative data from studies evaluating an advanced LC-MS/MS method with a deuterated internal standard and a traditional HPLC-UV method.
| Performance Metric | LC-MS/MS with Secnidazole-d6 | RP-HPLC with UV Detection |
| Linearity Range | 0.200 – 40.032 µg/mL | 20 - 60 µg/mL[2] |
| Intra-day Precision (%RSD) | <3.77%[2] | 0.41% |
| Inter-day Precision (%RSD) | <3.77%[2] | Not Specified |
| Accuracy | 103.48%[2] | 99.93 - 99.95%[2][3] |
| Extraction Efficiency | 66.79%[2] | Not Specified |
| Run Time | 2.50 minutes[2] | 10 minutes[2] |
Note: The data presented is a summary from different studies, and direct head-to-head comparison studies are limited. The performance of a method is highly dependent on the specific laboratory, instrumentation, and protocol used.[1]
The LC-MS/MS method employing a deuterated internal standard demonstrates superior sensitivity with a significantly wider linear range and a much shorter run time, highlighting its suitability for high-throughput analysis.[2] While the accuracy of both methods is high, the use of a SIL internal standard like secnidazole-d6 is considered the gold standard in quantitative bioanalysis as it compensates for matrix effects and variability during sample preparation, leading to enhanced accuracy and precision.[4][5]
Experimental Protocols: A Glimpse into the Methodologies
Detailed experimental protocols are crucial for replicating and validating bioanalytical methods. Below are outlines of the methodologies for both the LC-MS/MS and HPLC-UV methods.
LC-MS/MS Method with Secnidazole-d6 Internal Standard
This method is designed for the quantification of secnidazole in human plasma and offers high sensitivity and specificity.[4][6]
-
Sample Preparation: [4]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add a specified amount of Secnidazole-d6 internal standard solution.
-
Vortex the samples for 30 seconds.
-
Perform liquid-liquid extraction by adding 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue with 500 µL of the reconstitution solution.
-
Transfer to an HPLC vial for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions: [6]
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent.
-
Mobile Phase: A suitable mixture of organic and aqueous phases, such as acetonitrile (B52724) and ammonium (B1175870) acetate.
-
Flow Rate: Optimized for separation.
-
MS System: Tandem Mass Spectrometer.
-
Ionization Mode: Positive Ionization with Multiple Reaction Monitoring (MRM).
-
RP-HPLC Method with UV Detection
This method is a cost-effective approach often used for the analysis of secnidazole in pharmaceutical dosage forms.[2]
-
Sample Preparation: [3]
-
Prepare a stock solution of secnidazole (e.g., 25mg in 100ml of methanol).
-
Prepare working standards by further dilution with the mobile phase.
-
For tablet analysis, grind tablets and prepare a sample solution to achieve a comparable concentration to the working standards.
-
-
Chromatographic Conditions: [3]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Luna 5µm C18 column.
-
Mobile Phase: Methanol:H2O (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 20 µL.
-
Visualizing the Workflow and Rationale
To further elucidate the processes and underlying principles, the following diagrams illustrate the bioanalytical workflow and the rationale for using a stable isotope-labeled internal standard.
References
The Gold Standard in Bioanalysis: A Cost-Benefit Analysis of Secnidazole-d4
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of bioanalysis, particularly for pharmacokinetic and bioequivalence studies of drugs like the antimicrobial agent Secnidazole, the choice of an appropriate internal standard is a critical decision that directly impacts data integrity. This guide provides an objective comparison of the use of a deuterated internal standard, Secnidazole-d4, versus its non-deuterated alternatives, supported by experimental data and detailed protocols.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte ensure they behave similarly throughout sample preparation, chromatography, and ionization. This co-elution and co-ionization minimize variability introduced by matrix effects and extraction inconsistencies, leading to superior accuracy and precision.[1]
However, the adoption of deuterated standards is often weighed against their higher cost compared to structurally similar but non-isotopically labeled alternatives like Metronidazole and Tinidazole. This guide will delve into a cost-benefit analysis to aid in making an informed decision for your analytical needs.
Performance Under the Microscope: this compound vs. Alternatives
The primary advantage of using a deuterated internal standard lies in its ability to compensate for variations during sample analysis, most notably the matrix effect, where other components in a biological sample can interfere with the analyte's signal.[2]
| Parameter | Secnidazole-d6* | Metronidazole | Tinidazole |
| Internal Standard Type | Stable Isotope-Labeled | Structural Analog | Structural Analog |
| Linearity Range (µg/mL) | 0.200 – 40.032[3][4] | Variable | Variable |
| Intra-day Precision (%RSD) | < 3.77% | Can be higher due to differential matrix effects | Can be higher due to differential matrix effects |
| Inter-day Precision (%RSD) | < 3.77% | Can be higher due to differential matrix effects | Can be higher due to differential matrix effects |
| Accuracy (% Recovery) | ~103.5% | Can be more variable | Can be more variable |
| Extraction Efficiency | 66.79% | May differ from analyte | May differ from analyte |
| Run Time (minutes) | 2.50 | ~10 (HPLC-UV) | Method dependent |
| Matrix Effect Compensation | Excellent | Moderate to Poor | Moderate to Poor |
Note: Data for Secnidazole-d6 is presented as a close proxy for this compound, as it is more commonly reported in available literature. The performance characteristics are expected to be highly similar.
As the data indicates, methods employing a deuterated internal standard exhibit superior precision and accuracy. While structural analogs like Metronidazole and Tinidazole are more cost-effective, their different chromatographic behavior can lead to compromised data robustness.
The Cost Factor: An Investment in Data Quality
While a direct price comparison is challenging due to market fluctuations and supplier variations, a general cost hierarchy can be established.
| Internal Standard | Representative Price (Analytical Standard) |
| This compound | "Get Quote" - Indicative of higher, non-standardized pricing |
| Secnidazole | ~$22 - $241 for small quantities (1g to analytical standard) |
| Metronidazole | ~$69 - $283 for various quantities and grades |
| Tinidazole | ~$244 for 10mg analytical standard |
Deuterated standards are generally more expensive to synthesize than their non-labeled counterparts. However, this initial investment can be offset by long-term savings. The use of a less suitable internal standard can lead to assay bias, increased method development time, and the potential for failed batches, all of which incur significant costs and project delays. Investing in a SIL-IS often cuts method development time in half, which can justify the initial synthesis cost.
Experimental Protocols: A Closer Look
Reproducibility is key in scientific research. Below are detailed methodologies for a state-of-the-art LC-MS/MS method using a deuterated internal standard and a conventional HPLC-UV method.
LC-MS/MS Method with Secnidazole-d6 Internal Standard
This method is noted for its high sensitivity and specificity, making it ideal for bioanalytical studies.
1. Sample Preparation:
-
To 100 µL of human plasma, add the Secnidazole-d6 internal standard working solution.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Acetonitrile (B52724) and 10mM Ammonium acetate (B1210297) (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Secnidazole: m/z 185.95 → 127.73
-
Secnidazole-d6: m/z 192.04 → 127.76
-
HPLC-UV Method with Alternative Internal Standard (e.g., Tinidazole)
This method is a more cost-effective approach, often used for the analysis of pharmaceutical dosage forms.
1. Sample Preparation:
-
To 0.2 mL of human plasma, add a known concentration of Tinidazole as the internal standard.
-
Add a precipitation solution (e.g., acetonitrile) to precipitate plasma proteins.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detector at a specified wavelength (e.g., 310 nm).
Visualizing the Workflow and Logic
To better illustrate the processes and decision-making involved, the following diagrams are provided.
Experimental workflow for LC-MS/MS analysis.
Cost-benefit decision pathway for internal standard selection.
Conclusion: A Clear Verdict for Quality
While the initial acquisition cost of this compound is higher than that of its non-deuterated alternatives, the benefits in terms of data quality, method robustness, and long-term cost savings through reduced troubleshooting and potential for failed studies are substantial. For regulated bioanalysis where accuracy and precision are non-negotiable, the use of a deuterated internal standard like this compound is a sound scientific and financial investment, solidifying its position as the gold standard in routine analysis.
References
The Gold Standard vs. The Practical Alternatives: A Comparative Guide to Internal Standards for Secnidazole Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antimicrobial agent secnidazole (B1681708), the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. While stable isotope-labeled (SIL) internal standards, such as secnidazole-d6, are widely regarded as the gold standard for mass spectrometry-based assays, their availability and cost can necessitate the consideration of non-deuterated alternatives. This guide provides an objective comparison of deuterated and non-deuterated internal standards for the quantification of secnidazole, supported by experimental data and detailed methodologies, to facilitate informed decision-making in the laboratory.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte.[1] This ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[2] Non-deuterated internal standards, typically structural analogs like tinidazole (B1682380) or metronidazole, are often more readily available and cost-effective but may not perfectly mimic the behavior of secnidazole, potentially leading to less accurate and precise results.
Table 1: Performance Characteristics of a Deuterated Internal Standard (Secnidazole-d6) for Secnidazole Quantification by LC-MS/MS
| Parameter | Performance Data |
| Internal Standard | Secnidazole-d6 (Isotopically Labeled) |
| Linearity Range | 0.200 – 40.032 µg/mL |
| Intra-day Precision (%RSD) | <3.77% |
| Inter-day Precision (%RSD) | <3.77% |
| Accuracy | 103.48% |
| Extraction Efficiency | 66.79% |
| Run Time | 2.50 minutes |
Data compiled from a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2]
Table 2: Performance Characteristics of a Non-Deuterated Internal Standard (Tinidazole) for Secnidazole Quantification by HPLC-UV
| Parameter | Performance Data |
| Internal Standard | Tinidazole (Structurally Similar Compound) |
| Linearity Range | 0.1 - 25.0 µg/mL |
| Intra-assay Precision (%RSD) | 3.3 - 10.7% |
| Inter-assay Precision (%RSD) | 3.3 - 10.7% |
| Recovery | 76.5 - 89.1% |
| Run Time | Not specified (Typical for HPLC-UV) |
Data compiled from a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[4]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for the quantification of secnidazole using both a deuterated and a non-deuterated internal standard.
Protocol 1: LC-MS/MS Method with Deuterated Internal Standard (Secnidazole-d6)
This method is designed for the sensitive and specific quantification of secnidazole in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard working solution (Secnidazole-d6).
-
Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture thoroughly to ensure complete extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard High-Performance Liquid Chromatography system.
-
Column: Inertsil® ODS-3V (5µm, 4.6 × 150 mm) or equivalent.[2]
-
Mobile Phase: An isocratic mixture of Acetonitrile and 10mM Ammonium acetate (B1210297) (70:30, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: Appropriate for the system.
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
Mass Transitions: [2]
-
Secnidazole: m/z 185.95 → 127.73
-
Secnidazole-d6: m/z 192.04 → 127.76
-
Protocol 2: HPLC-UV Method with Non-Deuterated Internal Standard (Tinidazole)
This method provides a cost-effective approach for the determination of secnidazole in human plasma.[4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.2 mL of human plasma, add a known concentration of Tinidazole as the internal standard.
-
Perform liquid-liquid extraction by adding ethyl acetate.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Diamond C18 column.[3]
-
Mobile Phase: Acetonitrile and 5 mM sodium acetate (30:70, v/v) with 0.1% acetic acid, adjusted to pH 4.0.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 319 nm.[4]
-
Injection Volume: 20 µL.[3]
3. Calibration and Quantification:
-
Prepare calibration standards by spiking blank plasma with known concentrations of secnidazole and a fixed concentration of tinidazole.
-
Process the calibration standards and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of secnidazole to tinidazole against the concentration of secnidazole.
-
Determine the concentration of secnidazole in the unknown samples from the calibration curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical workflow.
LC-MS/MS workflow with a deuterated internal standard.
HPLC-UV workflow with a non-deuterated internal standard.
Conclusion
The use of a deuterated internal standard, such as secnidazole-d6, in conjunction with LC-MS/MS, offers superior performance for the bioanalysis of secnidazole, particularly in terms of precision and accuracy.[2] This is primarily due to its ability to effectively compensate for matrix effects. However, when a deuterated standard is not feasible, non-deuterated structural analogs like tinidazole can be employed with HPLC-UV, providing a reliable and cost-effective alternative.[4] The choice of internal standard and analytical methodology should be guided by the specific requirements of the study, including desired sensitivity, accuracy, and available resources. Regardless of the chosen method, thorough validation in accordance with regulatory guidelines is paramount to ensure the integrity and reliability of the resulting pharmacokinetic and clinical data.[3]
References
Safety Operating Guide
Proper Disposal of Secnidazole-d4: A Guide for Laboratory Professionals
The proper disposal of Secnidazole-d4, a deuterated analog of the antibiotic secnidazole, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with care in a controlled environment. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:
-
Protective gloves: To prevent skin contact.[1]
-
Protective clothing: A laboratory coat or apron is necessary to protect against splashes.[1]
-
Eye and face protection: Safety glasses with side shields or a face shield are mandatory to prevent eye exposure.[1]
Handling:
-
This compound should be handled in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhaling dust or fumes.[1][2]
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not explicitly defined and are subject to local regulations, the following table summarizes key information derived from safety data sheets for the parent compound, Secnidazole.
| Parameter | Guideline | Source |
| Disposal Method | Dispose of as unused product via a licensed, professional waste disposal company. | |
| Container Handling | Leave chemicals in original containers. Handle uncleaned containers as the product itself. | |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. | |
| Spill Containment | For solid spills, carefully collect the material, avoiding dust formation. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste, ensuring compliance with all applicable local, state, and federal regulations.
-
Consult Institutional Waste Management Plan: Every research institution has specific protocols for chemical waste disposal. It is crucial to be familiar with and adhere to your organization's guidelines.
-
Segregate Chemical Waste: Do not mix this compound with other waste streams. It should be segregated and disposed of as a distinct chemical waste product.
-
Use Designated Waste Containers:
-
Solid this compound waste should be collected in a clearly labeled, sealed container specifically designated for chemical waste.
-
Solutions containing this compound must be collected in a compatible, labeled waste container.
-
-
Labeling: Ensure the waste container is accurately labeled with the chemical name ("this compound") and any other information required by your institution's waste management plan.
-
Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, pending collection by a licensed waste disposal service.
-
Accidental Release Measures: In the event of a spill, prevent dust formation and further leakage if it is safe to do so. Collect the spilled material and place it in a designated waste container for disposal.
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this compound be disposed of with general laboratory trash or poured down the drain. This practice can lead to the contamination of sewage systems and the broader environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Secnidazole-d4
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Secnidazole-d4, focusing on operational and disposal plans to ensure a safe laboratory environment.
Hazard Identification: Secnidazole, the parent compound of this compound, is classified as harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2] Therefore, this compound should be handled with the same level of caution.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. A face shield may be required where splashing is a risk. | Protects against eye irritation or serious eye damage from dust or splashes. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | Prevents skin contact and irritation. |
| Skin and Body Protection | Impervious clothing, such as a laboratory coat. | Minimizes skin exposure. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if dusts/aerosols are generated. | Protects against respiratory tract irritation from inhalation of dust or aerosols. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Preparation:
-
Ensure adequate ventilation in the handling area. A local exhaust ventilation system is recommended.
-
Verify the availability and functionality of an accessible safety shower and eye wash station.
-
Don all required personal protective equipment as outlined in the table above.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the designated handling area.
-
Store in a tightly closed container in a well-ventilated place.
In Case of Exposure:
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.
-
If Swallowed: Rinse mouth and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, clearly labeled, and sealed container for chemical waste.
-
Do not dispose of this compound in general waste or down the drain.
Disposal Procedure:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures.
-
If a take-back program is not available, unused medicine can be mixed with an unappealing substance like dirt or cat litter, placed in a sealed plastic bag, and then disposed of in the household trash.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
